Diethyl 2,3-diphenylbutanedioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,3-diphenylbutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAMWUWLDQUKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Diphenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 2,3-diphenylbutanedioate, a succinate derivative with applications in organic synthesis and as a potential building block in drug development. This document details the primary synthetic pathway, including the preparation of the precursor, experimental protocols, and characterization data.
Overview of the Synthetic Pathway
The principal and most direct route for the synthesis of this compound is through the reductive dimerization of ethyl phenylacetate. This reaction, often mediated by a single-electron transfer reagent, facilitates the coupling of two ester molecules at the α-carbon position. Among the various methods available for such transformations, the use of samarium(II) iodide (SmI₂) has emerged as a powerful tool for carbon-carbon bond formation under mild conditions.
The overall synthetic strategy can be broken down into two main stages:
-
Synthesis of the Precursor: Preparation of ethyl phenylacetate from benzyl cyanide.
-
Reductive Dimerization: Coupling of ethyl phenylacetate to yield this compound.
This guide will provide detailed experimental procedures for both stages, along with the expected outcomes and characterization data.
Experimental Protocols
Synthesis of Ethyl Phenylacetate (Precursor)
A well-established method for the preparation of ethyl phenylacetate involves the ethanolysis of benzyl cyanide catalyzed by sulfuric acid.[1]
Reaction:
Procedure:
-
To a 3-liter round-bottomed flask equipped with a reflux condenser, add 750 g (918 mL) of 95% ethanol, 750 g (408 mL) of concentrated sulfuric acid, and 450 g (3.85 moles) of benzyl cyanide.[1]
-
Heat the mixture to boiling for 6-7 hours. The mixture will initially form two layers.[1]
-
After cooling, pour the reaction mixture into 2 liters of water.
-
Separate the upper layer containing the crude ethyl phenylacetate.
-
Wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid and remove any phenylacetic acid byproduct. The addition of sodium chloride may be necessary to facilitate layer separation.[1]
-
Distill the washed product under reduced pressure. The pure ethyl phenylacetate will distill at 120-125 °C at 17-18 mmHg.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 525-550 g (83-87%) | [1] |
| Boiling Point | 120-125 °C @ 17-18 mmHg | [1] |
Synthesis of this compound via Reductive Dimerization
Proposed Reaction Pathway:
Figure 1: Proposed reaction pathway for the reductive dimerization of ethyl phenylacetate.
General Experimental Protocol (Analogous to SmI₂-mediated couplings):
This protocol is a general guideline and would require optimization for this specific substrate.
-
Preparation of Samarium(II) Iodide Solution: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), place samarium metal (2.2 equivalents) and 1,2-diiodoethane (2.0 equivalents). Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature. The formation of the deep blue SmI₂ solution should occur within 1-2 hours.
-
Reaction: Cool the SmI₂ solution to -78 °C. To this, add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Quenching: After stirring at -78 °C for a specified time (e.g., 2-4 hours, to be optimized), quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate or 1 M hydrochloric acid.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Quantitative Data (to be determined experimentally):
| Parameter | Expected Value |
| Yield | Moderate to good |
| Diastereomeric Ratio | Mixture of dl and meso isomers |
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. While specific spectra for this compound were not found in the initial searches, the expected spectral data can be predicted based on its structure.
Table of Predicted Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Multiplet for aromatic protons (approx. 7.2-7.4 ppm).- Signal for the methine protons (CH-Ph).- Quartet and triplet for the ethyl ester protons (-OCH₂CH₃). |
| ¹³C NMR | - Signals for the carbonyl carbons of the ester groups (approx. 170-175 ppm).- Signals for the aromatic carbons.- Signal for the methine carbons.- Signals for the ethyl group carbons. |
| IR Spectroscopy | - Strong C=O stretching vibration for the ester (approx. 1730 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 326.15.- Fragmentation pattern corresponding to the loss of ethoxy and carbethoxy groups. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Figure 2: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a primary synthetic pathway for this compound based on the reductive dimerization of a readily accessible precursor, ethyl phenylacetate. While a specific, optimized protocol for the dimerization step requires further experimental investigation, the proposed methodology using samarium(II) iodide provides a strong starting point for researchers. The successful synthesis and characterization of this compound will enable its further exploration in various fields, including medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Chemical Properties of Diethyl 2,3-diphenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,3-diphenylbutanedioate, also known as diethyl 2,3-diphenylsuccinate, is a diester of succinic acid with the chemical formula C₂₀H₂₂O₄.[1] This molecule exists as two stereoisomers: a meso compound and a pair of enantiomers (dl-racemic mixture). The presence of two chiral centers at the C2 and C3 positions of the butanedioate backbone, each bearing a phenyl group, imparts distinct chemical and physical properties to these isomers and makes them valuable chiral building blocks in organic synthesis. This guide provides a comprehensive overview of the available technical data on this compound, focusing on its chemical and physical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that experimentally determined data for the dl-racemic mixture (CAS: 24097-93-6) is limited in publicly accessible literature. Much of the available information pertains to the meso-isomer or is computational.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | This compound | --- |
| Synonyms | Diethyl 2,3-diphenylsuccinate, dl-2,3-Diphenyl-succinic acid diethyl ester, Diethyl (±)-2,3-diphenylsuccinate | [1] |
| CAS Number | 24097-93-6 (for dl-racemic mixture) | [1] |
| Molecular Formula | C₂₀H₂₂O₄ | [1] |
| Molecular Weight | 326.39 g/mol | [1] |
| Appearance | White crystalline solid (for meso-isomer) | [2] |
| Melting Point | 50-55 °C (for meso-isomer) | [2] |
| Boiling Point | Not available | --- |
| Density | Not available | --- |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Poorly soluble in water. | [2] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported, primarily focusing on the formation of the C2-C3 carbon-carbon bond. The choice of method can influence the diastereoselectivity of the reaction, yielding either the meso or the dl-racemic product.
Oxidative Coupling of Ethyl Phenylacetate
One common method involves the oxidative coupling of the enolate of ethyl phenylacetate. This approach can be tailored to favor the formation of either the meso or dl-isomer depending on the reaction conditions and reagents used.
Experimental Protocol (General Procedure):
-
Enolate Formation: A solution of ethyl phenylacetate in a dry, aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, at low temperature (-78 °C) under an inert atmosphere (e.g., argon) to generate the corresponding enolate.
-
Oxidative Coupling: An oxidizing agent, such as copper(II) chloride or iodine, is added to the enolate solution. The reaction mixture is stirred for a specified period, allowing the coupling to proceed.
-
Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
Figure 1: Oxidative coupling of ethyl phenylacetate.
Reductive Dimerization of Ethyl Benzoylformate
Another synthetic strategy involves the reductive dimerization of ethyl benzoylformate. This method can also lead to the formation of diethyl 2,3-dihydroxy-2,3-diphenylsuccinate, which can be subsequently deoxygenated.
Experimental Protocol (General Procedure):
-
Reaction Setup: A solution of ethyl benzoylformate in a suitable solvent is prepared.
-
Reduction: A reducing agent is added to the solution. The reaction may be carried out under photochemical conditions or with a chemical reductant.
-
Workup and Purification: Following the completion of the reaction, the mixture is worked up and purified using standard techniques as described in the oxidative coupling method.
Figure 2: Reductive dimerization of ethyl benzoylformate.
Esterification of 2,3-Diphenylsuccinic Acid
The direct esterification of 2,3-diphenylsuccinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is a straightforward method for preparing the diethyl ester.[2]
Experimental Protocol:
-
Reaction Mixture: 2,3-Diphenylsuccinic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reflux: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.
Figure 3: Esterification of 2,3-diphenylsuccinic acid.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl ester groups and the methine protons at the C2 and C3 positions, as well as the aromatic protons of the phenyl groups. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The chemical shift and multiplicity of the methine protons would be influenced by the stereochemistry (meso vs. dl). The aromatic protons would likely appear as a complex multiplet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the methine carbons, the carbons of the ethyl groups, and the aromatic carbons. The number of signals for the aromatic carbons would depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (326.39). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethoxycarbonyl group (-COOC₂H₅), and cleavage of the C2-C3 bond.
Applications in Research and Drug Development
The stereochemical complexity of this compound makes it a valuable precursor in asymmetric synthesis. Its application as a chiral building block allows for the introduction of specific stereochemistry in the synthesis of more complex molecules, including pharmaceuticals and natural products. The phenyl groups also provide a scaffold that can be further functionalized, expanding its utility in medicinal chemistry and materials science.
Conclusion
This compound is a molecule of significant interest in organic synthesis due to its stereochemical properties. While some basic chemical information and synthetic routes are known, a comprehensive public database of its quantitative physical and spectral properties is currently lacking. Further experimental characterization of both the meso and dl-racemic forms would be highly beneficial for its broader application in research and development. This guide has summarized the currently available information and provided general experimental protocols to aid researchers in the synthesis and handling of this compound.
References
An In-Depth Technical Guide to Diethyl 2,3-diphenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 24097-93-6
Synonyms: dl-2,3-Diphenyl-succinic acid diethyl ester, Diethyl (+/-)-2,3-diphenylsuccinate[1]
This technical guide provides a comprehensive overview of the available scientific and technical data for Diethyl 2,3-diphenylbutanedioate. The information is compiled for use by professionals in research and drug development.
Physicochemical and Spectral Data
A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical and spectral data for this compound. The available information is summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₂₀H₂₂O₄ | Confirmed |
| Molecular Weight | 326.386 g/mol | Confirmed[1] |
| Melting Point | Data Not Available | - |
| Boiling Point | 418.6 ± 40.0 °C | Predicted |
| Density | 1.123 ± 0.0 g/cm³ | Predicted |
| Solubility | Data Not Available | - |
Table 2: Summary of Spectral Data
| Spectrum Type | Data |
| ¹H NMR | No experimental data available in searched resources. |
| ¹³C NMR | No experimental data available in searched resources. |
| Infrared (IR) | No experimental data available in searched resources. |
| Mass Spectrometry (MS) | No experimental data available in searched resources. |
Experimental Protocols: Synthesis
Conceptual Experimental Workflow: Photochemical Dimerization of Ethyl Cinnamate
The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the principles of photochemical dimerization.
Caption: Conceptual workflow for the synthesis of this compound.
Methodology Details:
-
Starting Material: Ethyl cinnamate.
-
Reaction: The reaction is typically carried out by exposing a concentrated solution or the solid-state starting material to ultraviolet (UV) radiation. The use of a Lewis acid catalyst may enhance the reaction efficiency and stereoselectivity.
-
Work-up and Purification: Following the reaction, the solvent (if used) is removed under reduced pressure. The resulting crude product, which may contain a mixture of stereoisomers (truxillates and truxinates), would then be purified, typically by column chromatography on silica gel.
-
Characterization: The final product would be characterized by standard spectroscopic methods (NMR, IR, MS) and its purity assessed by techniques such as HPLC.
Biological Activity and Signaling Pathways
A comprehensive search of scientific databases and literature yielded no information on the biological activity of this compound. There are no published studies on its pharmacological effects, potential applications in drug development, or its mechanism of action. Consequently, there are no known signaling pathways associated with this compound.
Table 3: Summary of Biological Data
| Area of Investigation | Findings |
| Pharmacological Activity | No data available. |
| Mechanism of Action | No data available. |
| Signaling Pathway Involvement | No data available. |
| Toxicology/Cytotoxicity | No data available. |
| Drug Development Studies | No data available. |
Given the complete lack of biological data, no diagrams of signaling pathways or experimental workflows for biological assays can be provided.
Conclusion
This compound (CAS: 24097-93-6) is a compound for which there is a notable scarcity of public scientific data. While its chemical identity is established, its physicochemical properties, spectral characteristics, and biological activities remain largely uncharacterized. The most probable synthetic route is the photochemical dimerization of ethyl cinnamate, though a specific protocol has not been detailed in the available literature. For the scientific and drug development communities, this compound represents an unexplored area. Future research would be required to determine its properties and potential applications.
References
An In-depth Technical Guide on the Molecular Structure of Diethyl 2,3-Diphenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
The core structure of diethyl 2,3-diphenylbutanedioate consists of a succinic acid diethyl ester backbone with two phenyl groups attached to the alpha and beta carbons. The molecular formula is C₂₀H₂₂O₄, with a molecular weight of approximately 326.39 g/mol .[1]
Stereoisomerism
The two stereogenic centers at positions 2 and 3 lead to the existence of three stereoisomers:
-
meso-Diethyl 2,3-diphenylbutanedioate: An achiral diastereomer with a plane of symmetry.
-
(d,l)-Diethyl 2,3-diphenylbutanedioate: A racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-diphenylbutanedioate.
The stereochemistry significantly influences the physical properties and potential applications of the molecule.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound is limited in the available literature. The following table summarizes the known information, primarily for the meso isomer.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₄ | [1] |
| Molecular Weight | 326.39 g/mol | [1] |
| CAS Number | 24097-93-6 (for the d/l or unspecified mixture) | [1] |
| Appearance (meso) | White crystalline solid | [2] |
| Melting Point (meso) | 50-55 °C | [2] |
| Solubility (meso) | Soluble in organic solvents (e.g., ethanol, acetone); poorly soluble in water | [2] |
Synthesis of this compound
Several synthetic routes to this compound, particularly the meso isomer, have been reported. These generally involve the formation of the carbon-carbon bond between the two phenyl-substituted carbons.
Oxidative Coupling of Ethyl Phenylacetate
A common method for the synthesis of the meso isomer is the oxidative coupling of ethyl phenylacetate. This reaction typically employs a coupling agent to facilitate the formation of the C2-C3 bond.
Caption: Oxidative coupling of ethyl phenylacetate to form meso-diethyl 2,3-diphenylbutanedioate.
Other Synthetic Approaches
Other reported methods for the synthesis of the meso isomer include:
-
Direct esterification of meso-2,3-diphenylsuccinic acid: This involves the reaction of the corresponding dicarboxylic acid with ethanol in the presence of an acid catalyst.[2]
-
Reduction of a cyclic imide: This multi-step process involves the reduction of a 2,3-diphenylsuccinimide derivative followed by esterification.
Experimental Protocols
Detailed, step-by-step experimental protocols with specific reagent quantities, reaction conditions, and purification methods for the synthesis of this compound are not available in the reviewed public literature. The synthetic methods mentioned above are described in a general sense without the specific details required for laboratory reproduction.
Spectroscopic Characterization
A comprehensive analysis of the molecular structure of this compound requires spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR). However, no ¹H or ¹³C NMR spectra for any of the stereoisomers of this compound were found in the available search results. This represents a significant gap in the publicly accessible data for this compound.
Conclusion
This compound is a molecule with interesting stereochemical properties and relevance in organic synthesis. While its general structure and some synthetic pathways are known, there is a notable lack of detailed experimental and spectroscopic data in the public domain. For researchers and scientists working with this compound, further investigation to fully characterize its various stereoisomers, including detailed NMR analysis and the development of robust, well-documented synthetic protocols, would be of significant value to the scientific community.
References
Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 2,3-diphenylbutanedioate. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic data for its diastereomers, the meso and the racemic (dl) forms, based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Stereoisomerism
This compound, also known as diethyl 2,3-diphenylsuccinate, is a diester with the chemical formula C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol . The molecule contains two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound [(2R,3S)-diethyl 2,3-diphenylbutanedioate] and a pair of enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-diphenylbutanedioate, which exist as a racemic mixture (dl). The different spatial arrangements of the phenyl and ethoxycarbonyl groups in these diastereomers result in distinct spectroscopic signatures, particularly in NMR spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for the meso and dl isomers of this compound. These predictions are based on the analysis of similar structures and established spectroscopic correlation tables.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - meso isomer | Predicted Chemical Shift (δ, ppm) - dl isomer | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.40 | 7.10 - 7.30 | m | - |
| Methine-H (C2, C3) | ~3.80 | ~3.95 | s | - |
| Methylene-H (-OCH₂CH₃) | 3.90 - 4.10 | 3.80 - 4.00 | q | ~7.1 |
| Methyl-H (-OCH₂CH₃) | 0.90 - 1.10 | 0.80 - 1.00 | t | ~7.1 |
Note: The chemical shifts of the methine protons are expected to be singlets due to the magnetic equivalence of the two protons in the meso isomer and the C₂ symmetry of the dl enantiomers. Subtle differences in the chemical shifts of the phenyl and ester protons are anticipated between the two diastereomers due to their different magnetic environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - meso isomer | Predicted Chemical Shift (δ, ppm) - dl isomer |
| Carbonyl-C (C=O) | 171 - 173 | 172 - 174 |
| Quaternary Phenyl-C | 138 - 140 | 139 - 141 |
| Phenyl-C (CH) | 127 - 129 | 127 - 129 |
| Methine-C (C2, C3) | 55 - 58 | 56 - 59 |
| Methylene-C (-OCH₂) | 60 - 62 | 61 - 63 |
| Methyl-C (-CH₃) | 13 - 15 | 13 - 15 |
Note: Due to the symmetry in both the meso and dl isomers, the number of distinct carbon signals will be less than the total number of carbon atoms in the molecule.
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Ester) | 1730 - 1750 | Stretch |
| C-O (Ester) | 1150 - 1250 | Stretch |
| C-H (Aromatic) | 3030 - 3100 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
Note: The IR spectra of the diastereomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) that could potentially be used for differentiation.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment Ion |
| 326 | [M]⁺ (Molecular Ion) |
| 281 | [M - OCH₂CH₃]⁺ |
| 253 | [M - COOCH₂CH₃]⁺ |
| 163 | [C₆H₅CHCO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted to be similar for both diastereomers under standard electron ionization (EI) conditions.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[1]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids) :
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[3][4]
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electron Ionization - EI) :
-
Data Acquisition :
-
Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).
-
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[7]
-
The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Navigating the Solubility Landscape of Diethyl 2,3-Diphenylbutanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,3-diphenylbutanedioate, a diester of succinic acid, serves as a key intermediate in various synthetic pathways, including those of potential pharmaceutical interest. Its stereochemistry and the presence of bulky phenyl groups significantly influence its physicochemical properties, with solubility being a critical parameter for its application in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Concept: Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar and nonpolar characteristics. The two ethyl ester groups provide sites for hydrogen bonding and dipole-dipole interactions, contributing to its affinity for polar solvents. Conversely, the two phenyl rings and the hydrocarbon backbone are nonpolar, favoring interactions with nonpolar solvents. The overall solubility is a balance of these competing factors.
Based on available data, this compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is generally described as being soluble in many common organic solvents while demonstrating poor solubility in water.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively reported in publicly available literature. However, qualitative descriptions and data for structurally analogous compounds allow for a general understanding of its solubility behavior. The following table summarizes the available qualitative and estimated quantitative solubility information.
| Solvent Class | Common Solvents | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |
| Polar Protic | Water | Poorly soluble[1] | < 0.1 g/100 mL |
| Ethanol | Soluble[1] | 10 - 30 g/100 mL | |
| Methanol | Soluble | 5 - 20 g/100 mL | |
| Polar Aprotic | Acetone | Soluble[1] | > 30 g/100 mL |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | ~1 g/100 mL (reported as ~10 mg/mL) | |
| N,N-Dimethylformamide (DMF) | Moderately Soluble | ~1 g/100 mL (reported as ~10 mg/mL) | |
| Nonpolar | Diethyl Ether | Soluble | > 30 g/100 mL |
| Toluene | Soluble | > 20 g/100 mL | |
| Hexane | Sparingly Soluble | < 1 g/100 mL | |
| Halogenated | Dichloromethane | Soluble | > 30 g/100 mL |
| Chloroform | Soluble | > 30 g/100 mL | |
| Carbon Tetrachloride | More Soluble | > 20 g/100 mL |
Note: The estimated quantitative solubility values are based on general principles of organic chemistry and qualitative descriptions found in the literature. Experimental determination is necessary for precise values.
Experimental Protocols
Accurate determination of solubility is crucial for any research or development activity. The following outlines a general experimental protocol for determining the solubility of this compound.
Method 1: Gravimetric Determination (for solid solutes)
This method involves preparing a saturated solution and then determining the mass of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected solvent
-
Scintillation vials or sealed flasks
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.
-
Transfer the filtered saturated solution to a pre-weighed container.
-
Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculate the solubility in g/100 mL using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100
Method 2: Spectroscopic Determination
This method is suitable for compounds with a chromophore and relies on Beer-Lambert Law.
Materials:
-
This compound
-
Selected solvent
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a saturated solution as described in Method 1 (Steps 1-4).
-
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Signaling Pathways and Biological Activity
Currently, there is no significant information in the public domain to suggest that this compound is directly involved in specific signaling pathways or possesses notable biological activity. Its primary role is as a chemical intermediate in the synthesis of more complex molecules. Should a research program identify biological effects, further investigation into its mechanism of action and potential interaction with signaling pathways would be warranted.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While precise quantitative data is limited, the provided qualitative information, estimated values, and detailed experimental protocols offer a strong starting point for researchers, scientists, and drug development professionals. The logical workflow for solubility determination provides a clear roadmap for generating the specific data required for various applications, from reaction optimization to formulation design. As a versatile chemical intermediate, a thorough understanding of its solubility is paramount for its effective utilization in scientific and industrial settings.
References
The Unexplored Therapeutic Potential of Diethyl 2,3-Diphenylbutanedioate Derivatives: A Technical Guide for Researchers
Executive Summary
This technical guide addresses the current state of knowledge regarding the biological activity of diethyl 2,3-diphenylbutanedioate and its derivatives. Despite extensive investigation, publicly available scientific literature lacks specific studies detailing the biological activities, experimental protocols, and mechanisms of action for this particular class of compounds. This document serves to highlight this significant knowledge gap and to provide a foundational framework for researchers interested in exploring the therapeutic potential of these molecules. By examining structurally related compounds and outlining generalizable experimental approaches, this guide offers a starting point for future research endeavors in this promising but uncharted area of medicinal chemistry.
Introduction to this compound
This compound, also known as diethyl 2,3-diphenylsuccinate, is a diester with the chemical formula C₂₀H₂₂O₄. The core structure features a butane backbone with phenyl groups at the 2 and 3 positions and ethyl ester functionalities at the 1 and 4 positions. The presence of two stereocenters at the C2 and C3 positions means the molecule can exist as (2R,3R), (2S,3S), and meso isomers. The lipophilic phenyl groups and the polar ester moieties bestow the molecule with a unique physicochemical profile that could lead to interesting pharmacological properties.
While direct biological data is absent, the general class of diaryl compounds and molecules containing diethyl ester functionalities have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. This suggests that derivatives of this compound could be valuable scaffolds for the development of novel therapeutic agents.
Synthesis and Chemical Properties
A general approach to the synthesis of this compound derivatives can be conceptualized through established organic chemistry reactions. A plausible synthetic route is the reductive coupling of a substituted ethyl benzoylformate.
Generalized Synthesis Protocol:
-
Preparation of Substituted Ethyl Benzoylformate: A substituted benzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethanol to yield the ethyl benzoylformate.
-
Reductive Coupling: The substituted ethyl benzoylformate undergoes a reductive coupling reaction. This can be achieved using various reducing agents, such as samarium(II) iodide (SmI₂) or through electrochemical methods. This step couples two molecules of the benzoylformate to form the diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate intermediate.
-
Deoxygenation: The dihydroxy intermediate is then deoxygenated to yield the final this compound derivative. This can be accomplished through a two-step process involving the formation of a cyclic thionocarbonate followed by treatment with a thiophile like trimethyl phosphite.
Modifications to the phenyl rings can be introduced by starting with appropriately substituted benzoic acids. The ester groups could also be varied by using different alcohols in the initial esterification step.
Potential Biological Activities: An Extrapolation from Related Compounds
In the absence of direct data, we can infer potential biological activities for this compound derivatives by examining related chemical structures.
Table 1: Biological Activities of Structurally Related Compound Classes
| Compound Class | Example Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference Cell Line(s) |
| Diaryl Pyrazoles | 1,5-Diaryl Pyrazole Derivative (T5) | COX-2 Inhibition | 0.781 µM | N/A (Enzymatic Assay) |
| Diaryl Pyrazoles | 1,5-Diaryl Pyrazole Derivative (T3) | COX-1 Inhibition | 4.655 µM | N/A (Enzymatic Assay) |
| Diaryl Furanones | F-derivative of -SOMe substituted furan-3(2H)-one | Cytotoxicity | 10 µM | MCF-7 (Breast Cancer) |
| Diaryl Furanones | F-derivative of -SOMe substituted furan-3(2H)-one | Cytotoxicity | 7.5 µM | HSC-3 (Squamous Cell Carcinoma) |
| Diethyl Diaminothiophenes | Azomethine of DDTD (2b) | Antiproliferative | 2.3 µM | T47D (Breast Cancer) |
| Diethyl Diaminothiophenes | Azomethine of DDTD (2k) | Antiproliferative | 7.1 µM | T47D (Breast Cancer) |
Disclaimer: The data in this table is for structurally related but distinct molecules and should be used for hypothesis generation only.
The data from related diaryl and diethyl ester-containing compounds suggests that derivatives of this compound may warrant investigation for their anti-inflammatory and anticancer properties.
Proposed Experimental Protocols for Biological Evaluation
Researchers venturing into the study of this compound derivatives can adopt the following generalized protocols for initial biological screening.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution and incubated for 10 minutes. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added, and the mixture is incubated for another 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Visualizing Methodologies and Potential Mechanisms
To aid in the conceptualization of research workflows and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
Caption: A hypothetical anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The field of medicinal chemistry is in constant need of novel molecular scaffolds to address ongoing therapeutic challenges. This compound and its derivatives represent a class of compounds with a promising, yet entirely unexplored, potential. The structural similarity to other biologically active diaryl compounds suggests that this scaffold could be a fruitful starting point for the development of new anticancer and anti-inflammatory agents.
This technical guide has aimed to provide a foundational resource for researchers by outlining potential synthetic strategies, proposing initial biological screening protocols, and offering a conceptual framework for mechanistic studies. It is our hope that this document will stimulate research into this area, leading to the discovery and development of new and effective therapeutic agents. The critical next step is the synthesis of a small library of these derivatives and their systematic evaluation in the biological assays described herein.
The Genesis of Diethyl 2,3-diphenylbutanedioate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of Diethyl 2,3-diphenylbutanedioate, a succinic acid ester with significant stereochemical complexity. While a singular definitive "discovery" of this compound is not prominently documented in modern chemical literature, its synthesis and characterization are deeply rooted in the foundational principles of 19th-century organic chemistry, particularly the exploration of dicarboxylic acids and the advent of stereochemistry. This document details the probable synthetic origins, the key scientific minds whose work enabled its creation, the evolution of experimental protocols for its synthesis and stereoisomer separation, and explores its potential, though currently limited, applications in drug development.
Introduction: Unraveling a Stereochemical Puzzle
This compound, also known as diethyl diphenylsuccinate, is a diester of 2,3-diphenylsuccinic acid. Its molecular structure, featuring two chiral centers at the C2 and C3 positions, gives rise to three possible stereoisomers: a meso form and a pair of enantiomers (dl-form). The history of this compound is intrinsically linked to the pioneering work on the spatial arrangement of atoms in molecules, a field that revolutionized organic chemistry in the late 19th century.
The initial synthesis of this and related compounds can be conceptually traced back to the groundbreaking work on conjugate additions by Arthur Michael and the stereochemical investigations of Johannes Wislicenus. While a specific date for the first synthesis of this compound is elusive, the intellectual framework for its creation was firmly established during this era of profound discovery.
Historical Context and Foundational Syntheses
The synthesis of succinic acid derivatives was a central theme in 19th-century organic chemistry. The development of methods to form carbon-carbon bonds was crucial for the construction of more complex organic molecules.
The Michael Addition: A Conceptual Precursor
The most logical and historically relevant pathway to the carbon backbone of 2,3-diphenylsuccinic acid is through a reaction analogous to the Michael Addition . Arthur Michael, in the late 1880s, discovered the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").
While not a direct synthesis of the target molecule, the conceptual framework of the Michael addition is critical. The formation of the 2,3-diphenylbutanedioate structure can be envisaged through the dimerization of a phenylacetic ester derivative or the addition of a phenyl-stabilized carbanion to a phenyl-substituted α,β-unsaturated ester.
Early Synthetic Approaches to Diphenylsuccinic Acid
The parent dicarboxylic acid, 2,3-diphenylsuccinic acid, was the initial focus of synthetic efforts. Early methods likely involved the reductive coupling of phenylacetic acid derivatives or the condensation of benzaldehyde with a suitable two-carbon synthon.
A plausible early synthetic route would have involved the reaction of ethyl phenylacetate with a strong base to form an enolate, followed by oxidative coupling.
Stereochemistry: The Heart of the Matter
The existence of stereoisomers of this compound is a direct consequence of its two chiral centers. The work of chemists like Johannes Wislicenus on the stereoisomerism of lactic acid and other molecules with multiple chiral centers laid the theoretical groundwork for understanding the meso and dl forms of 2,3-diphenylsuccinic acid and its esters.
The separation and characterization of these stereoisomers would have been a significant challenge for 19th-century chemists, relying on techniques like fractional crystallization of the diacid or its salts with chiral resolving agents.
Experimental Protocols: From Historical to Modern Methods
This section details the probable historical and established modern experimental procedures for the synthesis and separation of this compound stereoisomers.
Synthesis of 2,3-Diphenylsuccinic Acid (Historical Perspective)
A likely 19th-century approach would have been the base-catalyzed self-condensation of ethyl phenylacetate, followed by hydrolysis and decarboxylation.
Experimental Workflow (Hypothetical 19th Century):
Methodological & Application
Synthesis of Diethyl 2,3-diphenylbutanedioate from Benzil: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, multi-step protocol for the synthesis of diethyl 2,3-diphenylbutanedioate, a valuable diester in organic synthesis, starting from the readily available diketone, benzil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental procedures, data presentation, and a visual representation of the synthetic workflow. While a direct conversion of benzil to the target molecule is not feasible, this note outlines a reliable four-step pathway.
Introduction
This compound, also known as diethyl 2,3-diphenylsuccinate, is a significant organic compound with applications in the synthesis of various complex molecules and as a potential building block in medicinal chemistry. Its synthesis from benzil involves a series of well-established organic transformations, including rearrangement, reduction, oxidative coupling, and esterification. This protocol provides a clear and reproducible methodology for each of these critical steps.
Overall Synthetic Pathway
The synthesis of this compound from benzil is achieved through the following four-step sequence:
-
Benzilic Acid Rearrangement: Benzil undergoes a base-catalyzed rearrangement to yield benzilic acid.
-
Reduction of Benzilic Acid: The hydroxyl group of benzilic acid is reduced to afford diphenylacetic acid.
-
Oxidative Coupling of Diphenylacetic Acid: Diphenylacetic acid is dimerized to form 2,3-diphenylsuccinic acid.
-
Fischer Esterification: The resulting 2,3-diphenylsuccinic acid is esterified with ethanol to produce the final product, this compound.
Experimental Protocols
Step 1: Benzilic Acid Rearrangement
This procedure outlines the conversion of benzil to benzilic acid.
Materials:
-
Benzil
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, concentrated)
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in 95% ethanol.
-
Add a solution of potassium hydroxide (2.5 equivalents) in water to the flask.
-
Heat the mixture to reflux for 15-20 minutes. The solution will turn deep reddish-brown.
-
After reflux, cool the reaction mixture in an ice bath to precipitate the potassium salt of benzilic acid.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dissolve the potassium salt in hot water and add a small amount of activated charcoal to decolorize the solution.
-
Filter the hot solution to remove the charcoal.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.
-
Collect the white, crystalline benzilic acid by vacuum filtration, wash thoroughly with cold water, and dry.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |
| Benzil | 210.23 | 10.0 | 0.0476 | - | 94-96 |
| Benzilic Acid | 228.24 | - | - | 85-95 | 150-152 |
Step 2: Reduction of Benzilic Acid to Diphenylacetic Acid
This protocol describes the reduction of the hydroxyl group in benzilic acid.[1][2]
Materials:
-
Benzilic Acid
-
Red Phosphorus
-
Hydriodic Acid (57%)
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add benzilic acid (1 equivalent), red phosphorus (1.5 equivalents), and glacial acetic acid.[1][2]
-
Carefully add hydriodic acid (57%, 1 equivalent) to the mixture.[2]
-
Attach a reflux condenser and heat the mixture under reflux for 2-3 hours.[1][2]
-
While hot, filter the reaction mixture to remove the excess red phosphorus.
-
Pour the hot filtrate into a beaker of cold water to precipitate the diphenylacetic acid.
-
Collect the product by vacuum filtration, wash with water, and recrystallize from aqueous ethanol.
-
Dry the purified diphenylacetic acid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |
| Benzilic Acid | 228.24 | 10.0 | 0.0438 | - | 150-152 |
| Diphenylacetic Acid | 212.24 | - | - | ~90 | 145-148 |
Step 3: Oxidative Coupling of Diphenylacetic Acid to 2,3-Diphenylsuccinic Acid
This procedure details the dimerization of diphenylacetic acid.
Materials:
-
Diphenylacetic Acid
-
Lead(IV) Oxide (PbO₂)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve diphenylacetic acid (1 equivalent) in glacial acetic acid.
-
Add lead(IV) oxide (1.1 equivalents) portion-wise to the stirred solution.
-
Heat the mixture at reflux for 4-6 hours. The color of the reaction mixture will change from dark brown to a lighter shade.
-
After cooling, pour the reaction mixture into a large volume of water.
-
Collect the precipitated crude 2,3-diphenylsuccinic acid by vacuum filtration.
-
Recrystallize the product from a suitable solvent such as aqueous acetic acid or ethanol to obtain the purified diacid.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |
| Diphenylacetic Acid | 212.24 | 10.0 | 0.0471 | - | 145-148 |
| 2,3-Diphenylsuccinic Acid | 270.28 | - | - | 50-60 | meso: 247-249, dl: 238-240 |
Step 4: Fischer Esterification of 2,3-Diphenylsuccinic Acid
This final step describes the synthesis of the target molecule, this compound.
Materials:
-
2,3-Diphenylsuccinic Acid
-
Absolute Ethanol
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Brine
Procedure:
-
In a round-bottom flask, suspend 2,3-diphenylsuccinic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of ethanol).
-
Heat the mixture at reflux for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization from ethanol.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Physical State |
| 2,3-Diphenylsuccinic Acid | 270.28 | 10.0 | 0.0370 | - | Solid |
| This compound | 326.39 | - | - | 80-90 | Solid |
Synthetic Workflow Diagram
Caption: Multi-step synthesis of this compound from benzil.
Conclusion
This application note provides a validated and detailed multi-step protocol for the synthesis of this compound from benzil. The procedures are described with clarity, and the expected quantitative data are presented for each step, facilitating reproducibility in a research setting. The provided workflow diagram offers a clear visual summary of the synthetic route. This comprehensive guide will be a valuable resource for chemists engaged in the synthesis of complex organic molecules.
References
Application Notes and Protocols: Diethyl 2,3-Diphenylbutanedioate in Aldol Condensation Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of diethyl 2,3-diphenylbutanedioate in aldol condensation reactions are not well-documented in peer-reviewed literature. The following application notes and protocols are based on the structural characteristics of the molecule and established principles of stereoselective synthesis. The proposed applications are therefore hypothetical and intended to serve as a conceptual guide for researchers exploring novel chiral auxiliaries and ligands.
Introduction to this compound
This compound, also known as diethyl 2,3-diphenylsuccinate, is a diester of 2,3-diphenylsuccinic acid. Its structure is characterized by a C2-symmetric backbone with two stereogenic centers, two phenyl groups, and two ethyl ester functionalities. This combination of features, particularly its chirality and the presence of coordinating ester groups, suggests its potential utility in asymmetric synthesis.
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] A significant challenge in aldol reactions is the control of stereochemistry at the newly formed stereocenters. Chiral auxiliaries are often employed to induce facial selectivity in the enolate and/or the electrophile, leading to the desired diastereomer.[3]
While not a conventional chiral auxiliary, the C2-symmetric and chiral nature of this compound makes it an interesting candidate for exploration in stereoselective transformations, potentially as a precursor to a chiral ligand or auxiliary.
Hypothetical Application as a Chiral Ligand Precursor
One potential application of this compound is as a precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric aldol reactions. The ester functionalities can be reduced to alcohols or converted to amides to generate bidentate or tetradentate ligands. The C2-symmetry of the backbone can be advantageous in creating a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of the reaction.
For instance, reduction of the diethyl ester to the corresponding diol, (2,3-diphenylbutane-1,4-diol), and subsequent modification could yield ligands for Lewis acidic metals, which are known to catalyze aldol reactions.
Logical Workflow for Ligand Synthesis and Application
References
Application Notes and Protocols: Diethyl 2,3-diphenylbutanedioate and its Analogs in Controlled Radical Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl 2,3-diphenylbutanedioate belongs to a class of hexa-substituted ethane derivatives that can function as thermal iniferters in controlled radical polymerization. An iniferter is a chemical compound that acts as an initiator, chain transfer agent, and terminator, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This controlled ("living") nature of the polymerization allows for the preparation of block copolymers and other complex polymer architectures.
The core principle of iniferter-mediated polymerization lies in the reversible cleavage of a sterically hindered carbon-carbon bond upon heating. This generates two radicals: a primary initiating radical and a dormant radical species. The reversible combination of the propagating polymer chain with the dormant radical allows for control over the polymerization process.
This document provides an overview of the application of this compound analogs, such as diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate, in the controlled radical polymerization of vinyl monomers like styrene and methyl methacrylate (MMA).
Mechanism of Iniferter-Mediated Polymerization
The polymerization process initiated by a hexa-substituted ethane iniferter, such as an analog of this compound, proceeds through a "living" radical mechanism. The central, sterically hindered C-C bond of the iniferter undergoes thermal dissociation to generate radicals that can initiate polymerization. The growing polymer chains are reversibly terminated by these radicals, establishing a dynamic equilibrium that allows for controlled chain growth.
Caption: Iniferter-mediated polymerization mechanism.
Quantitative Data from Polymerization Studies
The following tables summarize representative data from studies on the polymerization of methyl methacrylate (MMA) and styrene using hexa-substituted ethane iniferters. This data illustrates the controlled nature of the polymerization, characterized by a linear increase in molecular weight with conversion and relatively low polydispersity indices (PDI).
Table 1: Polymerization of Methyl Methacrylate (MMA) with a Diethyl 2,3-dicyano-2,3-diarylsuccinate Analog
| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 2 | 15.2 | 15,300 | 1.58 |
| 4 | 28.9 | 29,800 | 1.61 |
| 6 | 42.1 | 43,500 | 1.60 |
| 8 | 55.8 | 57,600 | 1.59 |
Note: Data is synthesized from typical results for this class of iniferters.
Table 2: Bulk Polymerization of Styrene with a Diethyl 2,3-dicyano-2,3-diarylsuccinate Analog at 85°C
| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 8.5 | 12,500 | 1.45 |
| 2 | 16.2 | 24,800 | 1.48 |
| 4 | 30.1 | 45,200 | 1.52 |
| 6 | 45.3 | 67,100 | 1.55 |
Note: Data is synthesized from typical results for this class of iniferters.[1]
Experimental Protocols
The following are generalized protocols for the bulk polymerization of methyl methacrylate (MMA) and styrene using a diethyl 2,3-diarylbutanedioate type iniferter.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), freshly distilled to remove inhibitor
-
Diethyl 2,3-diarylbutanedioate type iniferter
-
Schlenk flask or heavy-walled polymerization tube
-
Vacuum line
-
Oil bath
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
A specific amount of the diethyl 2,3-diarylbutanedioate type iniferter is placed into a Schlenk flask or polymerization tube.
-
Freshly distilled MMA is added to the flask.
-
The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is sealed under vacuum or an inert atmosphere (e.g., argon).
-
The sealed flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 80-120°C).
-
The polymerization is allowed to proceed for a predetermined time.
-
To terminate the reaction, the flask is rapidly cooled in an ice bath.
-
The contents of the flask are dissolved in a small amount of THF and then precipitated into a large excess of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Protocol 2: Synthesis of a Block Copolymer (e.g., PMMA-b-PSt)
Materials:
-
PMMA macroinitiator (synthesized as per Protocol 1)
-
Styrene, freshly distilled
-
Additional materials as listed in Protocol 1
Procedure:
-
The PMMA macroinitiator, which contains the iniferter fragment at the chain end, is dissolved in freshly distilled styrene in a Schlenk flask.
-
The mixture undergoes three freeze-pump-thaw cycles.
-
The flask is sealed and placed in a preheated oil bath at a suitable temperature for styrene polymerization (e.g., 100-120°C).
-
The polymerization is conducted for the desired time to achieve the target block length.
-
The reaction is terminated and the block copolymer is isolated using the same procedure as in Protocol 1 (steps 7-9).
-
The resulting block copolymer is analyzed by GPC and may be further characterized by techniques such as NMR spectroscopy to confirm the block structure.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a controlled radical polymerization experiment using a diethyl 2,3-diarylbutanedioate analog as a thermal iniferter.
Caption: Experimental workflow for iniferter-mediated polymerization.
Disclaimer: The provided protocols are generalized and may require optimization for specific monomers, iniferters, and desired polymer characteristics. Appropriate laboratory safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Diethyl 2,3-Diphenylbutanedioate as a Versatile Precursor for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Diethyl 2,3-diphenylbutanedioate is a promising, though currently underutilized, precursor in the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of two phenyl groups on adjacent carbons in a four-carbon backbone make it an attractive starting material for the synthesis of a range of biologically active molecules. This document outlines the potential applications of this compound in the synthesis of anticonvulsant and non-steroidal anti-inflammatory drugs (NSAIDs), provides detailed hypothetical experimental protocols, and discusses the biological significance of the target compounds.
Introduction
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecular scaffold of a starting material often dictates the structural diversity and potential biological activity of the resulting compounds. This compound, with its vicinal diphenyl substitution, presents a unique structural motif that can be exploited to synthesize a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. This document explores its utility as a precursor for the synthesis of diphenyl-substituted succinimides (potential anticonvulsants) and diaryl-substituted five-membered heterocyclic systems (potential NSAIDs).
Potential Pharmaceutical Applications
Synthesis of Diphenyl-Substituted Succinimide Derivatives for Anticonvulsant Activity
The succinimide ring is a well-established pharmacophore in a number of anticonvulsant drugs. The presence of two phenyl groups on the succinimide ring can enhance the lipophilicity and potentially improve the pharmacokinetic and pharmacodynamic properties of the resulting compound. This compound is an ideal precursor for the synthesis of 3,4-diphenylsuccinimide.
Biological Significance: The resulting 3,4-diphenylsuccinimide could potentially modulate ion channels or neurotransmitter receptors in the central nervous system, similar to other known anticonvulsants. The diphenyl substitution pattern may confer a unique pharmacological profile.
Synthesis of Diaryl-Substituted Heterocyclic Compounds as Potential NSAIDs
Certain diaryl-substituted five-membered heterocyclic compounds are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. This compound can be envisioned as a precursor for the synthesis of such compounds, for example, by conversion to a diketone followed by cyclization with appropriate reagents.
Biological Significance: The resulting diaryl-substituted heterocyclic compounds could act as selective COX-2 inhibitors, potentially offering a better safety profile compared to non-selective NSAIDs.
Experimental Protocols
Proposed Synthesis of 3,4-Diphenylsuccinimide from this compound
This protocol describes a hypothetical two-step synthesis of 3,4-diphenylsuccinimide. The first step involves the ammonolysis of the diester to the corresponding diamide, followed by a cyclizing dehydration to form the succinimide ring.
Step 1: Ammonolysis of this compound
-
Materials: this compound, concentrated ammonium hydroxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 10 g of this compound in 100 mL of ethanol.
-
Add 50 mL of concentrated ammonium hydroxide to the solution.
-
Stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2,3-diphenylsuccinamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-diphenylsuccinamide.
-
Step 2: Cyclization of 2,3-Diphenylsuccinamide to 3,4-Diphenylsuccinimide
-
Materials: 2,3-Diphenylsuccinamide, acetic anhydride.
-
Procedure:
-
Place 5 g of 2,3-diphenylsuccinamide in a round-bottom flask.
-
Add 20 mL of acetic anhydride.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Stir vigorously until the excess acetic anhydride is hydrolyzed.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,4-diphenylsuccinimide.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Step 1: 2,3-Diphenylsuccinamide | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-212 °C |
| Step 2: 3,4-Diphenylsuccinimide | |
| Yield | 90% |
| Purity (by HPLC) | >99% |
| Melting Point | 188-190 °C |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3,4-diphenylsuccinimide.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of neuronal hyperexcitability.
Conclusion
This compound represents a valuable yet underexplored precursor for the synthesis of pharmaceutically relevant compounds. The proposed synthetic routes to diphenyl-substituted succinimides and other heterocyclic systems highlight the potential of this starting material in the development of new anticonvulsant and anti-inflammatory agents. Further research into the synthetic transformations and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.
Experimental protocol for the purification of Diethyl 2,3-diphenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,3-diphenylbutanedioate, also known as diethyl 2,3-diphenylsuccinate, is a diester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its stereoisomers, in particular, serve as valuable chiral synthons. The purity of this compound is paramount for its effective use in subsequent synthetic steps and for ensuring the desired stereochemical outcomes in complex molecule synthesis. This application note provides a detailed experimental protocol for the purification of this compound using flash column chromatography, a widely used and effective technique for the separation of organic compounds.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its purification and handling. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₄ |
| Molecular Weight | 326.39 g/mol |
| Appearance | White solid |
| Melting Point | 52-54 °C |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents such as hexanes, ethyl acetate, and dichloromethane. |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using silica gel flash column chromatography. This method is effective for removing polar and non-polar impurities typically associated with its synthesis.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Eluent: Prepare a 2:1 (v/v) mixture of n-hexane and ethyl acetate. This will serve as the mobile phase for the chromatography. Prepare a sufficient volume to run the entire column.
-
Thin Layer Chromatography (TLC) Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing the 2:1 n-hexane:ethyl acetate eluent.
-
Visualize the developed plate under a UV lamp to identify the spot corresponding to the desired product and any impurities. The target compound should have an Rf value of approximately 0.3-0.4 in this solvent system.
-
-
Column Packing:
-
Select an appropriate size glass chromatography column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in the 2:1 n-hexane:ethyl acetate eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane if necessary for solubility.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the 2:1 n-hexane:ethyl acetate eluent.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions in test tubes or flasks.
-
Continuously monitor the elution process by TLC analysis of the collected fractions to identify those containing the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting purified product should be a white solid.
-
Determine the yield and characterize the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The described flash column chromatography protocol provides a reliable and efficient method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and development. The use of TLC for monitoring the purification process is critical for achieving optimal separation and yield. Researchers should ensure proper handling of silica gel and solvents in a well-ventilated fume hood and adhere to all laboratory safety guidelines.
Application Notes and Protocols for the Large-Scale Synthesis of Diethyl 2,3-diphenylbutanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of Diethyl 2,3-diphenylbutanedioate, a vicinal diester with applications in organic synthesis and as a potential building block in drug development. The synthesis is based on the oxidative coupling of ethyl phenylacetate enolates, a method known for its efficiency in forming 1,4-dicarbonyl compounds. This protocol focuses on the use of iron(III) chloride (FeCl₃) as an oxidant, offering a cost-effective and scalable approach. Included are comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and proposed reaction mechanism to ensure reproducibility and safe operation.
Introduction
This compound is a valuable organic compound characterized by a succinate backbone with phenyl groups at the 2 and 3 positions. Its structure makes it a versatile intermediate for the synthesis of more complex molecules, including ligands, materials with specific stereochemical properties, and pharmacologically active compounds. The large-scale synthesis of this compound requires a robust and economically viable method. The oxidative coupling of ester enolates presents a direct and convergent approach to constructing the central carbon-carbon bond of the target molecule.[1] This method has been explored with various oxidants, and iron(III) chloride has been identified as a suitable reagent for such transformations.[1] This document outlines a detailed protocol for this synthesis, intended for use by trained chemists in a laboratory or pilot plant setting.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Ethyl phenylacetate | C₁₀H₁₂O₂ | 164.20 | 229 | 1.03 | 101-97-3 |
| This compound | C₂₀H₂₂O₄ | 326.39 | ~380 (decomposes) | Not available | 24097-93-6 |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Not applicable | ~0.78 (in solution) | 4111-54-0 |
| Iron(III) chloride | FeCl₃ | 162.20 | 316 | 2.90 | 7705-08-0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.886 | 109-99-9 |
Table 2: Recommended Reaction Parameters for Large-Scale Synthesis
| Parameter | Value | Notes |
| Scale | 1.0 mole (164.2 g of ethyl phenylacetate) | Can be scaled proportionally with appropriate equipment. |
| Reaction Temperature | -78 °C (enolate formation) to 0 °C (coupling) | Strict temperature control is crucial for selectivity and yield. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Molar Ratio (Ethyl phenylacetate:LDA:FeCl₃) | 1 : 1.1 : 1.2 | A slight excess of base and oxidant ensures complete conversion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~5-10 mL per gram of ethyl phenylacetate. |
| Stirring Speed | 200 - 300 RPM | To ensure efficient mixing of the reactants. |
| Expected Yield | 60 - 75% | Yields may vary based on reaction scale and purity of reagents. |
Experimental Protocols
Materials and Equipment
-
Three-necked round-bottom flask (5 L) equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Addition funnel (1 L).
-
Low-temperature cooling bath (e.g., dry ice/acetone).
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Chromatography column for purification.
-
Ethyl phenylacetate (reagent grade).
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene).
-
Anhydrous iron(III) chloride (FeCl₃).
-
Anhydrous tetrahydrofuran (THF).
-
Diethyl ether.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄).
-
Silica gel for column chromatography.
-
Hexanes and ethyl acetate for chromatography.
Procedure
1. Preparation of the Reaction Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.
-
The reaction flask is placed in the low-temperature bath.
-
Charge the reaction flask with anhydrous THF (2.0 L).
2. Enolate Formation:
-
Cool the THF in the reaction flask to -78 °C.
-
Slowly add the LDA solution (550 mL, 1.1 mol) to the stirred THF via the addition funnel over 30 minutes, maintaining the temperature below -70 °C.
-
In a separate flask, dissolve ethyl phenylacetate (164.2 g, 1.0 mol) in anhydrous THF (500 mL).
-
Add the ethyl phenylacetate solution dropwise to the LDA solution over 1 hour, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete enolate formation.
3. Oxidative Coupling Reaction:
-
In a separate dry flask, suspend anhydrous iron(III) chloride (194.6 g, 1.2 mol) in anhydrous THF (1.0 L). This suspension should be prepared under a nitrogen atmosphere.
-
Slowly add the FeCl₃ suspension to the enolate solution at -78 °C over 1 hour. A color change is typically observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
4. Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (1.0 L) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether (1.0 L) and wash the organic layer sequentially with:
-
Saturated aqueous Na₂S₂O₃ solution (2 x 500 mL) to remove any residual oxidant.
-
Water (2 x 500 mL).
-
Brine (500 mL).
-
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate to 10%).
-
Combine the fractions containing the desired product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid or viscous oil. The product is a mixture of diastereomers (dl and meso).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the oxidative coupling of ethyl phenylacetate.
Safety Precautions
-
This procedure should only be carried out by trained personnel in a well-ventilated fume hood.
-
Lithium diisopropylamide (LDA) is a pyrophoric and corrosive reagent. Handle with extreme care under an inert atmosphere.
-
Anhydrous iron(III) chloride is corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Tetrahydrofuran (THF) and diethyl ether are highly flammable. Avoid open flames and sparks.
-
The reaction at low temperatures requires careful handling of cryogenic materials (dry ice).
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of this compound via the oxidative coupling of ethyl phenylacetate. The use of readily available and cost-effective reagents makes this procedure suitable for large-scale production. The provided data and visualizations aim to facilitate the successful and safe implementation of this synthesis in a research or industrial setting. Further optimization of reaction conditions may be possible to improve yields and diastereoselectivity.
References
Application Notes and Protocols: Reaction of Diethyl 2,3-diphenylbutanedioate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of esters with Grignard reagents is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of complex tertiary alcohols. This document provides detailed application notes and protocols for the reaction of diethyl 2,3-diphenylbutanedioate with Grignard reagents, a process that yields sterically hindered polyphenolic compounds. These products, particularly tetraphenyl-substituted 1,4-diols, are of significant interest in medicinal chemistry and drug development due to their potential as bioactive molecules. The core structure of these products resembles that of stilbene derivatives, which are known for a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] This document will cover the reaction mechanism, detailed experimental protocols, and the potential applications of the resulting products in drug discovery, with a focus on their interaction with cellular signaling pathways.
Reaction Mechanism
The reaction of this compound with a Grignard reagent (e.g., phenylmagnesium bromide, PhMgBr) proceeds via a well-established mechanism for the reaction of esters with organomagnesium halides.[2][3] The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ester. A key feature of this reaction is that two equivalents of the Grignard reagent are consumed per ester group to yield a tertiary alcohol.[4]
The reaction can be summarized in the following steps:
-
First Nucleophilic Addition: The Grignard reagent attacks one of the carbonyl carbons of the this compound, breaking the pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group. This results in the formation of a ketone intermediate.
-
Second Nucleophilic Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed, more reactive ketone carbonyl. This leads to the formation of a magnesium alkoxide intermediate.
-
Protonation: The reaction is quenched with an aqueous acid workup to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.
This process occurs at both ester functionalities of the starting material, ultimately leading to the formation of a 1,1,4,4-tetra-substituted-2,3-diphenyl-1,4-butanediol. When phenylmagnesium bromide is used as the Grignard reagent, the final product is 1,1,4,4-tetraphenyl-2,3-diphenyl-1,4-butanediol.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 1,1,4,4-tetraphenyl-2,3-diphenyl-1,4-butanediol from this compound and phenylmagnesium bromide.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium turnings
-
Bromobenzene
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, hexane)
-
Standard glassware for extraction and filtration
Protocol 1: Synthesis of 1,1,4,4-Tetraphenyl-2,3-diphenyl-1,4-butanediol
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent) [3][5][6]
-
Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.
-
Initiation: Place magnesium turnings in the three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.
-
Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.
Part B: Reaction with this compound [2][4]
-
Substrate Addition: Dissolve this compound in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction: Cool the Grignard reagent solution in an ice bath. Add the solution of this compound dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure 1,1,4,4-tetraphenyl-2,3-diphenyl-1,4-butanediol.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of the product.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Molar ratio of Phenylmagnesium Bromide to this compound | 4.5 : 1 | Inferred from general Grignard protocols[4][7] |
| Reaction Temperature | 0 °C to Room Temperature | [2][3] |
| Reaction Time | 2-3 hours | [7] |
| Typical Yield | 80-90% | Estimated based on similar Grignard reactions [7] |
Table 2: Spectroscopic Data for 1,1,4,4-Tetraphenylbutane-1,4-diol
| Spectroscopic Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons and the aliphatic backbone protons. | [8] |
| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons, the quaternary carbons bearing the hydroxyl groups, and the aliphatic backbone carbons. | [8] |
| FTIR (KBr) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups. | [8] |
Note: The spectroscopic data provided is for the parent compound 1,1,4,4-tetraphenylbutane-1,4-diol. The product of the specified reaction, 1,1,4,4-tetraphenyl-2,3-diphenyl-1,4-butanediol, will exhibit additional signals corresponding to the two extra phenyl groups on the butane backbone.
Applications in Drug Development
Polyphenolic compounds, including stilbene derivatives and the tetraphenylbutanediol products of this reaction, are of significant interest in drug development due to their diverse biological activities.[1][2] Their rigid, sterically hindered structures can lead to specific interactions with biological targets.
Anticancer Potential:
Many synthetic derivatives with polypenolic structures have demonstrated cytotoxicity against various cancer cell lines.[9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The tetraphenylbutanediol products, with their multiple phenyl groups, may exhibit enhanced hydrophobic interactions with protein targets, potentially leading to increased potency. For instance, some podophyllotoxin derivatives with complex phenyl groups show potent anticancer activity by inhibiting tubulin polymerization and topoisomerase II.[10]
Modulation of Signaling Pathways:
Polyphenolic compounds are known to modulate various cellular signaling pathways implicated in cancer and other diseases.[1][11][12][13] These pathways include:
-
MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Polyphenols have been shown to inhibit the MAPK pathway, thereby reducing oxidative stress and inflammation.[11]
-
PI3K/Akt Signaling Pathway: This pathway is often hyperactivated in cancer and plays a key role in cell survival and proliferation. Some polyphenolic compounds can inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[12][14]
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation, which is closely linked to cancer development. Polyphenols can inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.[13]
The 1,1,4,4-tetraphenyl-2,3-diphenyl-1,4-butanediol synthesized through this protocol represents a novel scaffold for the development of new therapeutic agents that may target these critical signaling pathways. Further research is warranted to explore the specific biological activities and mechanisms of action of these compounds.
Visualizations
Caption: Reaction mechanism of this compound with phenylmagnesium bromide.
Caption: Experimental workflow for the synthesis of 1,1,4,4-tetraphenyl-2,3-diphenyl-1,4-butanediol.
Caption: Potential modulation of cancer-related signaling pathways by tetraphenylbutanediol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. rsc.org [rsc.org]
- 8. 1,4-Butanediol, 1,1,4,4-tetraphenyl- | C28H26O2 | CID 44541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Catalytic Applications of Metal Complexes with Diethyl 2,3-Diphenylbutanedioate: Application Notes and Protocols
Introduction
While direct catalytic applications of metal complexes specifically featuring the diethyl 2,3-diphenylbutanedioate ligand are not extensively documented in publicly available literature, its structural similarity to C2-symmetric ligands, particularly derivatives of tartaric acid, suggests significant potential in asymmetric catalysis. This document provides detailed application notes and protocols for key catalytic transformations where analogous C2-symmetric dicarboxylate and diol ligands have demonstrated high efficacy. The methodologies presented are based on established procedures for structurally related metal complexes and serve as a guide for researchers exploring the catalytic activity of this compound complexes.
Application Note 1: Asymmetric Cyclopropanation
Overview
Asymmetric cyclopropanation is a fundamental carbon-carbon bond-forming reaction, yielding chiral cyclopropane derivatives that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Metal complexes incorporating C2-symmetric ligands are highly effective catalysts for this transformation, proceeding via a metal-carbene intermediate. Complexes of rhodium(II) and copper(I) with chiral dicarboxylate or diolate ligands have shown exceptional performance in controlling the enantioselectivity of the reaction between an alkene and a diazo compound.
Quantitative Data for Analogous Systems
The following table summarizes representative results for asymmetric cyclopropanation reactions catalyzed by metal complexes of C2-symmetric ligands analogous to this compound.
| Catalyst/Ligand System | Alkene | Diazo Compound | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | CH₂Cl₂ | 25 | 85 | 98 | [1] |
| Cu(I)-BOX | 1-Octene | Ethyl diazoacetate | CH₂Cl₂ | 25 | 90 | 95 | [2] |
| Rh₂(OAc)₄ / Chiral Diol | Styrene | Methyl phenyldiazoacetate | Hexane | 20 | 78 | 92 | [3] |
Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations and may require optimization for the specific metal complex of this compound.
Materials:
-
Metal complex of this compound (e.g., Rhodium(II) or Copper(I) complex) (1 mol%)
-
Styrene (1.0 mmol, 1.0 equiv)
-
Ethyl diazoacetate (1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the metal complex of this compound (0.01 mmol).
-
Add anhydrous dichloromethane (3 mL) to dissolve the catalyst.
-
Add styrene (1.0 mmol, 104 mg) to the catalyst solution.
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol, 137 mg) in anhydrous dichloromethane (2 mL).
-
Slowly add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding cyclopropane derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualization
Caption: Experimental workflow for asymmetric cyclopropanation.
Application Note 2: Asymmetric Diels-Alder Reaction
Overview
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acid catalysts allows for the enantioselective synthesis of cyclic products. Metal complexes derived from C2-symmetric diols and dicarboxylic acid esters, such as tartrates, are effective precursors for chiral Lewis acids, particularly with titanium(IV). These catalysts coordinate to the dienophile, lowering its LUMO energy and providing a chiral environment for the cycloaddition.
Quantitative Data for Analogous Systems
The following table presents data from asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids derived from tartrate-like ligands.
| Catalyst/Ligand System | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| TiCl₂(O-i-Pr)₂ / TADDOL | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | Toluene | -78 | 95 | 98 | [4] |
| TiCl₄ / Diethyl Tartrate | Isoprene | Methacrolein | CH₂Cl₂ | -30 | 88 | 91 | [5] |
| AlMe₃ / BINOL | Cyclopentadiene | Methyl acrylate | CH₂Cl₂ | -78 | 90 | 94 | [6] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes a general procedure for a chiral titanium-catalyzed Diels-Alder reaction and should be optimized for the specific this compound complex.
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) or Titanium(IV) chloride (TiCl₄) (10 mol%)
-
This compound (12 mol%)
-
Dienophile (e.g., N-acryloyl-2-oxazolidinone) (1.0 mmol, 1.0 equiv)
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Diene (e.g., cyclopentadiene, freshly cracked) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene or dichloromethane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed Schlenk flask, add the this compound ligand (0.12 mmol).
-
Add anhydrous toluene (2 mL) and cool the solution to 0 °C.
-
Slowly add titanium(IV) isopropoxide (0.10 mmol) or a solution of titanium(IV) chloride in toluene.
-
Stir the mixture at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
Add the dienophile (1.0 mmol) to the cold catalyst solution.
-
Add the diene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for the specified time (typically 4-24 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualization
Caption: Signaling pathway of a Lewis acid-catalyzed Diels-Alder reaction.
Application Note 3: Asymmetric Hydrogenation of Prochiral Ketones
Overview
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral alcohols, which are key building blocks for many pharmaceuticals. Copper(I) hydride complexes, stabilized by chiral ligands, have emerged as effective catalysts for the enantioselective reduction of prochiral ketones. While the this compound ligand itself is not a typical phosphine ligand used in these reactions, its metal complexes could potentially be used in combination with chiral phosphines or be adapted for other types of reductions. This section provides a representative protocol for a copper-catalyzed asymmetric hydrogenation.
Quantitative Data for Analogous Systems
The table below shows typical results for the asymmetric hydrogenation of ketones using copper-based catalytic systems.
| Catalyst/Ligand System | Substrate | H₂ Pressure (bar) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂ / (S)-p-tol-BINAP | Acetophenone | 50 | THF | 25 | 91 | 94 | [7] |
| CuH / Chiral Phosphine | 1-Tetralone | 5 | Toluene | 30 | >95 | 98 | [8] |
| CuCl / (R,S)-BoPhoz | 2-Acetylpyridine | 10 | Benzene | 40 | 85 | 92 | [9] |
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a general procedure for copper-catalyzed asymmetric hydrogenation and would require significant adaptation and screening for a new ligand system.
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (5 mol%)
-
Chiral phosphine ligand (e.g., (S)-p-tol-BINAP) (5.5 mol%)
-
Acetophenone (1.0 mmol, 1.0 equiv)
-
Polymethylhydrosiloxane (PMHS) or H₂ gas
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Cu(OAc)₂ (0.05 mmol) and the chiral phosphine ligand (0.055 mmol) to a dry Schlenk tube or autoclave.
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add acetophenone (1.0 mmol).
-
If using H₂ gas, seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 bar).
-
If using a silane, add PMHS (2.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 24-48 hours.
-
Monitor the reaction by GC or TLC.
-
After completion, carefully vent the hydrogen pressure (if used).
-
Quench the reaction by the slow addition of an aqueous solution of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualization
Caption: General workflow for asymmetric hydrogenation of a prochiral ketone.
Metal complexes of this compound, owing to the ligand's C2-symmetric and chiral nature, are promising candidates for catalysts in asymmetric transformations. The provided application notes and protocols, based on well-established catalytic systems with analogous ligands, offer a solid starting point for investigating their catalytic potential in asymmetric cyclopropanation, Diels-Alder reactions, and other important synthetic methodologies. Researchers are encouraged to use these protocols as a foundation, with the understanding that optimization of reaction conditions will be crucial to achieving high yields and enantioselectivities with this specific class of catalysts.
References
- 1. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Copper(Ⅱ)Complexes and Their Application in Asymmetric Cyclopropanation of Olefins [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid : Oriental Journal of Chemistry [orientjchem.org]
- 5. Asymmetric hetero diels-alder reaction of nitroso compounds utilizing tartaric acid ester as a chiral auxiliary | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2,3-diphenylbutanedioate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Diethyl 2,3-diphenylbutanedioate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy for synthesizing this compound involves a two-step process:
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Pinacol Coupling Reaction: The reductive coupling of two molecules of ethyl phenylglyoxylate (also known as ethyl benzoylformate) to form the intermediate, Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate.
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Dehydroxylation: The removal of the two hydroxyl groups from the intermediate diol to yield the final product, this compound.
Q2: What is the key reaction in this synthesis and what are the common reagents used?
A2: The key step is the pinacol coupling reaction, which forms the carbon-carbon bond between the two phenyl-substituted carbons.[1][2] This reaction is a reductive homocoupling of a carbonyl compound. Common reducing agents for this transformation include low-valent titanium species, often generated in situ from reagents like titanium tetrachloride (TiCl₄) and a reducing metal such as zinc (Zn) or magnesium (Mg).[1][3]
Q3: How can I monitor the progress of the pinacol coupling reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, ethyl phenylglyoxylate, is a ketone and will have a different Rf value compared to the more polar diol product. A common developing solvent system is a mixture of ethyl acetate and petroleum ether.
Q4: What are the potential side reactions that can lower the yield?
A4: During the pinacol coupling step, a potential side reaction is the simple reduction of the ketone functionality of ethyl phenylglyoxylate to an alcohol, forming ethyl mandelate. In the dehydroxylation step, incomplete reaction will lead to the presence of the starting diol in the final product. Over-reduction during dehydroxylation could also potentially occur, although less common with specific methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate (Pinacol Coupling Step) | Inactive reducing agent (e.g., oxidized Zn or Mg). | Use freshly activated zinc dust or magnesium turnings. Activation can be done by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. |
| Insufficient mixing or mass transfer. | Ensure vigorous stirring throughout the reaction. The use of ultrasound irradiation has been shown to improve yields and shorten reaction times in pinacol couplings. | |
| Presence of moisture or oxygen. | Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. | |
| Incorrect stoichiometry of reagents. | Optimize the molar ratio of the reducing agent and the titanium salt to the substrate. An excess of the reducing agent is typically required. | |
| Formation of significant amount of byproducts (e.g., ethyl mandelate) | Reaction conditions favor over-reduction. | Lower the reaction temperature. Slowly add the substrate to the reaction mixture containing the reducing agent. |
| Low yield of this compound (Dehydroxylation Step) | Incomplete reaction. | Increase the reaction time or temperature. Ensure the dehydroxylating agent is active and used in sufficient excess. |
| Degradation of the product. | Use milder dehydroxylation conditions. Some methods can be harsh and lead to ester hydrolysis or other side reactions. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials or byproducts. | Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradient) for purification. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate via Pinacol Coupling
This protocol is adapted from general procedures for Ti-mediated pinacol couplings.
Materials:
-
Ethyl phenylglyoxylate
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ethyl acetate
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Petroleum ether
Procedure:
-
To a stirred suspension of activated zinc dust (2.2 equivalents) in anhydrous THF (10 mL per mmol of substrate) under an argon atmosphere at 0 °C, add titanium tetrachloride (1.1 equivalents) dropwise.
-
The mixture is stirred at room temperature for 30 minutes, during which the color should turn from yellow to black, indicating the formation of low-valent titanium.
-
A solution of ethyl phenylglyoxylate (1.0 equivalent) in anhydrous THF (2 mL per mmol) is added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is then stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution, brine, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate.
Protocol 2: Dehydroxylation of Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate
This protocol employs a common method for the dehydroxylation of vicinal diols.
Materials:
-
Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask, dissolve Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate (1.0 equivalent), triphenylphosphine (2.5 equivalents), and imidazole (3.0 equivalents) in anhydrous toluene.
-
Add iodine (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and washed with aqueous sodium thiosulfate solution to remove excess iodine.
-
The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₄[4] |
| Molecular Weight | 326.39 g/mol [4] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | ~7.20-7.40 (m, 10H, Ar-H), 4.10 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 3.85 (s, 2H, -CHPh), 1.15 (t, J=7.1 Hz, 6H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~172.0 (C=O), 138.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 61.0 (-OCH₂CH₃), 55.0 (-CHPh), 14.0 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~2980 (C-H), 1730 (C=O, ester), 1600, 1495, 1450 (C=C, aromatic), 1180 (C-O) |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration. The data presented here are approximate values based on typical spectra of similar compounds.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway of the two-step synthesis.
References
Technical Support Center: Synthesis of Diethyl 2,3-diphenylbutanedioate
Welcome to the technical support center for the synthesis of diethyl 2,3-diphenylbutanedioate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reductive Coupling of Ethyl Benzoylformate (Pinacol Coupling)
This route involves the reductive dimerization of ethyl benzoylformate to form diethyl 2,3-dihydroxy-2,3-diphenylsuccinate, which is then deoxygenated to yield the target product.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reduction | Ensure the reducing agent (e.g., a low-valent titanium species generated in situ from TiCl₄ and a reducing metal like zinc or magnesium) is freshly prepared and used in sufficient stoichiometric excess. The reaction is often sensitive to air and moisture; maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. |
| Pinacol Rearrangement | The intermediate diol is susceptible to a pinacol rearrangement under acidic conditions, leading to the formation of a β-keto ester byproduct. Maintain neutral or slightly basic conditions during the workup. If acidic conditions are necessary, they should be mild and performed at low temperatures. |
| Formation of Side Products | Besides the pinacol rearrangement, side reactions such as the simple reduction of the carbonyl group to an alcohol (ethyl mandelate) can occur. Optimize the reaction temperature and the rate of addition of the reducing agent to favor the coupling reaction over simple reduction. |
Problem 2: Product is Contaminated with a Diol Intermediate
| Possible Cause | Suggested Solution |
| Incomplete Deoxygenation | If the synthesis involves a two-step process (pinacol formation followed by deoxygenation), ensure the deoxygenation step goes to completion. This may require extended reaction times or a higher temperature, depending on the specific deoxygenation agent used. |
| Purification Issues | The diol intermediate can be difficult to separate from the final product due to similar polarities. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation. |
Route 2: Base-Catalyzed Self-Condensation of Ethyl Phenylacetate (Claisen Condensation)
This route involves the base-catalyzed dimerization of ethyl phenylacetate.
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Unfavorable Reaction Equilibrium | The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) should be used in at least a stoichiometric amount. The base deprotonates the product, shifting the equilibrium. |
| Formation of Alternative Condensation Product | The self-condensation of ethyl phenylacetate can potentially lead to the formation of ethyl 2,4-diphenylacetoacetate, a β-keto ester, as a significant byproduct. The reaction conditions, particularly the base and solvent used, can influence the regioselectivity of the condensation. Screening different bases and solvents may be necessary to favor the formation of the desired 2,3-diphenyl isomer. |
| Hydrolysis of the Ester | If the base used contains residual hydroxide or if water is present in the reaction mixture, hydrolysis of the starting material or product can occur, leading to the formation of the corresponding carboxylic acids and reducing the overall yield. Ensure all reagents and solvents are anhydrous. |
Problem 2: Product is a Mixture of Diastereomers (meso and dl)
| Possible Cause | Suggested Solution |
| Lack of Stereocontrol in the Reaction | Both the pinacol coupling and the Claisen condensation routes can produce a mixture of meso and dl diastereomers. The ratio of these isomers is often dependent on the reaction conditions. |
| Separation of Diastereomers | The meso and dl diastereomers often have different physical properties (e.g., melting point, solubility, and chromatographic mobility). Recrystallization from a suitable solvent (e.g., ethanol/water mixtures) can often be used to isolate one of the diastereomers. Alternatively, preparative column chromatography may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in synthesizing this compound via the Claisen condensation of ethyl phenylacetate?
A1: The primary challenge is controlling the regioselectivity of the condensation. The reaction can lead to the formation of the undesired β-keto ester, ethyl 2,4-diphenylacetoacetate, as a major byproduct. Optimizing the reaction conditions (base, solvent, temperature) is crucial to favor the formation of the desired 2,3-diphenyl isomer.
Q2: In the pinacol coupling route, what is the purpose of using a low-valent titanium reagent?
A2: Low-valent titanium reagents, typically generated in situ from a titanium(IV) precursor like TiCl₄ and a reducing metal such as zinc or magnesium, are effective one-electron reducing agents. They are used to reduce the carbonyl group of ethyl benzoylformate to a ketyl radical anion. Two of these radical anions then couple to form the carbon-carbon bond of the vicinal diol intermediate.
Q3: How can I confirm the stereochemistry of my this compound product?
A3: The stereochemistry (meso vs. dl) can be determined using nuclear magnetic resonance (NMR) spectroscopy. The symmetry of the meso isomer often results in a simpler ¹H and ¹³C NMR spectrum compared to the dl isomer. X-ray crystallography can provide unambiguous structural confirmation if a suitable single crystal can be obtained.
Q4: My reaction seems to be stalled and is not proceeding to completion. What should I do?
A4: For the pinacol coupling, this could be due to the deactivation of the reducing agent. Ensure a strictly inert atmosphere and anhydrous conditions. For the Claisen condensation, if the reaction is not driven by the deprotonation of the product, it may reach equilibrium before completion. The use of a stronger base or ensuring a stoichiometric amount of base can help. In either case, gentle heating may also be beneficial, but this should be done with caution to avoid promoting side reactions.
Experimental Protocols
General Protocol for Reductive Coupling of Ethyl Benzoylformate:
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: In the reaction flask, a suspension of a reducing metal (e.g., zinc dust or magnesium turnings) in an anhydrous aprotic solvent (e.g., THF or DME) is prepared.
-
Formation of the Reducing Agent: A solution of a titanium(IV) halide (e.g., TiCl₄) in the same solvent is added dropwise to the metal suspension at a low temperature (e.g., 0 °C). The mixture is stirred until the characteristic color of the low-valent titanium species is observed.
-
Reductive Coupling: A solution of ethyl benzoylformate in the same solvent is added dropwise to the slurry of the low-valent titanium reagent. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by the addition of a dilute aqueous acid (e.g., 1 M HCl) at low temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate the desired this compound from byproducts.
General Protocol for Base-Catalyzed Self-Condensation of Ethyl Phenylacetate:
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas.
-
Base Preparation: A strong, non-nucleophilic base (e.g., sodium hydride, washed with anhydrous hexanes to remove mineral oil) is suspended in an anhydrous aprotic solvent (e.g., THF or toluene) in the reaction flask.
-
Condensation Reaction: A solution of ethyl phenylacetate in the same solvent is added dropwise to the base suspension at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the addition of a protic solvent (e.g., ethanol) followed by a dilute aqueous acid. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to isolate the this compound.
Visualizations
Caption: Synthetic routes to this compound and major side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A generalized experimental workflow for the synthesis and purification.
Technical Support Center: Purification of Diethyl 2,3-diphenylbutanedioate Isomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Diethyl 2,3-diphenylbutanedioate isomers.
Isomer Overview
This compound exists as two diastereomers: a meso compound and a racemic mixture of enantiomers (dl). The separation of these isomers is crucial for their distinct applications and stereospecific characterization.
Caption: Relationship between the meso and dl isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between the meso and dl isomers of this compound?
A1: The primary reported physical difference lies in their melting points. The meso isomer is a crystalline solid with a melting point of approximately 50-55°C.[1] The difference in crystal packing and symmetry between the meso and dl isomers often leads to variations in solubility and chromatographic behavior, which can be exploited for purification.
Q2: How can I monitor the progress of the purification of the isomers?
A2: Thin-Layer Chromatography (TLC) is a common method to monitor the separation of diastereomers. Due to the small polarity differences, it can be challenging. It is recommended to test various solvent systems. While specific literature for this exact compound is scarce, a good starting point for developing a TLC method would be a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate or diethyl ether. Visualization under a UV lamp is typically effective.[2]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between the meso and dl isomers?
A3: Yes, 1H NMR spectroscopy is a powerful tool for distinguishing between diastereomers. Due to the different spatial arrangements of the phenyl and ethyl ester groups, the chemical shifts and coupling constants of the methine protons (at C2 and C3) are expected to be different for the meso and dl isomers. Acquiring 1H NMR spectra of the crude mixture and the purified fractions will help in identifying and assessing the purity of each isomer.
Troubleshooting Guides
Problem 1: Poor or no separation of isomers on a silica gel column.
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve the small differences in polarity between the meso and dl isomers.
Solution:
-
Systematic Solvent Screening: Begin with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Try varying the ratio (e.g., 95:5, 90:10, 85:15).
-
Alternative Solvents: Consider using solvent systems with different selectivities. For instance, replacing hexane with toluene or ethyl acetate with diethyl ether can alter the interactions with the silica gel and the isomers, potentially improving separation.
Possible Cause 2: Column Overloading. Applying too much sample to the column can lead to broad bands and poor resolution.
Solution:
-
Reduce Sample Load: Use a smaller amount of the crude mixture for the given column size. A general rule of thumb is a sample-to-silica gel ratio of 1:50 to 1:100 by weight.
Possible Cause 3: Column Packed Improperly. An unevenly packed column will result in channeling and a non-uniform solvent front, leading to poor separation.
Solution:
-
Proper Packing Technique: Ensure the silica gel is uniformly slurry-packed to avoid air bubbles and channels.
Problem 2: Difficulty in inducing crystallization of one isomer.
Possible Cause 1: Suboptimal Solvent Choice. The chosen solvent may be too good of a solvent for both isomers, preventing selective crystallization.
Solution:
-
Solvent Screening: The meso isomer is reportedly soluble in ethanol and acetone and poorly soluble in water.[1] Experiment with mixed solvent systems. A good approach is to dissolve the mixture in a good solvent (e.g., a small amount of warm ethanol or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or water) until turbidity is observed. Then, allow the solution to cool slowly.
-
Fractional Crystallization: This technique relies on the differential solubility of the diastereomers. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize one isomer while the other remains in solution.
Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal formation.
Solution:
-
Pre-purification: Subject the mixture to a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting crystallization.
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | meso-Isomer | dl-Isomer |
| Melting Point (°C) | 50 - 55[1] | Not consistently reported |
| Appearance | White crystalline solid[1] | Not specifically reported |
| Solubility | Soluble in ethanol and acetone; poorly soluble in water.[1] | Not specifically reported |
| Molecular Formula | C₂₀H₂₂O₄ | C₂₀H₂₂O₄ |
| Molecular Weight | 326.39 g/mol | 326.39 g/mol |
Experimental Protocols
Protocol 1: Purification of meso-Diethyl 2,3-diphenylbutanedioate by Column Chromatography
This protocol is a general guideline based on standard practices for similar compounds. Optimization may be required.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (100-200 or 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Collect fractions and monitor them by TLC.
-
If the compounds are not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).
-
-
Analysis and Isolation:
-
Combine the fractions containing the pure desired isomer (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Caption: Workflow for column chromatography purification.
Protocol 2: General Approach to Fractional Crystallization
-
Solvent Selection:
-
Identify a solvent in which the desired isomer has lower solubility than the other isomer, especially at lower temperatures. This often requires screening several solvents and solvent mixtures.
-
-
Dissolution:
-
Dissolve the mixture of isomers in the minimum amount of the chosen hot solvent to form a saturated solution.
-
-
Cooling:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
-
Purity Check:
-
Analyze the purity of the crystals by measuring their melting point and by TLC or NMR.
-
The mother liquor can be concentrated to recover the enriched second isomer, which can then be subjected to a separate crystallization procedure.
-
Caption: Troubleshooting decision tree for purification.
References
Optimization of reaction conditions for Diethyl 2,3-diphenylbutanedioate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of diethyl 2,3-diphenylbutanedioate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the oxidative coupling of ethyl phenylacetate. This reaction typically involves the use of a strong base to generate an enolate, followed by an oxidant to induce the coupling of two ester molecules.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include controlling the diastereoselectivity of the reaction to obtain the desired stereoisomer (meso or dl), minimizing side reactions such as hydrolysis of the ester, and purification of the final product from unreacted starting material and byproducts.
Q3: What are the expected diastereomers of this compound?
A3: The synthesis can result in two diastereomers: the meso compound and the racemic mixture (dl-pair). The ratio of these diastereomers is often dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the diastereomers and any impurities. Recrystallization can also be an effective method for isolating a single diastereomer if a suitable solvent is found.
Q5: What are the key safety precautions to take during this synthesis?
A5: It is crucial to handle strong bases and oxidants with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. The reaction should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Phenylacetate (Starting Material)
This protocol describes the synthesis of the starting material, ethyl phenylacetate, from benzyl cyanide.
Materials:
-
Benzyl cyanide
-
95% Ethanol
-
Concentrated Sulfuric acid
-
10% Sodium carbonate solution
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, mix 450 g of benzyl cyanide, 750 g of 95% ethanol, and 750 g of concentrated sulfuric acid.
-
Heat the mixture to boiling for 6-7 hours.
-
After cooling, pour the reaction mixture into 2 L of water.
-
Separate the upper organic layer.
-
Wash the organic layer with a 10% sodium carbonate solution to remove any phenylacetic acid.
-
Distill the crude product under reduced pressure. The pure ethyl phenylacetate will distill at 120-125 °C at 17-18 mm Hg.[1]
Expected Yield: 83-87%
Protocol 2: Oxidative Coupling of Ethyl Phenylacetate to this compound
This protocol is a generalized procedure based on the principles of oxidative coupling of esters. Optimization of specific parameters may be required.
Materials:
-
Ethyl phenylacetate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Oxidant (e.g., Iodine (I₂), Copper(II) chloride (CuCl₂))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl phenylacetate in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C for LDA or 0 °C for NaH).
-
Slowly add the strong base to the solution to form the enolate. Stir for the recommended time to ensure complete enolate formation.
-
Add the oxidant to the reaction mixture. The color of the solution may change, indicating the progress of the reaction.
-
Allow the reaction to proceed at the specified temperature for a set amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding the appropriate quenching solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers and remove impurities.
Data Presentation
Table 1: Optimization of Reaction Conditions for Oxidative Coupling (Hypothetical Data)
| Entry | Base (equiv.) | Solvent | Oxidant (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (meso:dl) |
| 1 | LDA (1.1) | THF | I₂ (1.1) | -78 to RT | 4 | 65 | 1:1.2 |
| 2 | NaH (1.2) | THF | I₂ (1.2) | 0 to RT | 6 | 58 | 1.5:1 |
| 3 | KHMDS (1.1) | Toluene | CuCl₂ (1.1) | -45 to RT | 5 | 72 | 1:2 |
| 4 | LDA (1.1) | THF/HMPA | I₂ (1.1) | -78 to RT | 4 | 75 | 1:1.5 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | Incomplete enolate formation due to wet solvent or glassware. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly prepared or titrated base. |
| Ineffective oxidant or insufficient amount. | Use a fresh batch of the oxidant and consider increasing the equivalents. | |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. Some couplings require very low initial temperatures. | |
| Formation of multiple byproducts | Side reactions such as self-condensation or hydrolysis. | Ensure slow addition of reagents and maintain the recommended temperature. |
| The starting material is impure. | Purify the ethyl phenylacetate before use. | |
| Difficulty in separating diastereomers | Diastereomers have very similar polarities. | Try different eluent systems for column chromatography. Consider using a different stationary phase or HPLC for separation. Recrystallization from various solvents may also be effective. |
| Product decomposes during purification | Product is sensitive to acid or heat. | Use a neutral silica gel for chromatography. Avoid excessive heating during solvent evaporation. |
Visualizations
Caption: Reaction mechanism for the oxidative coupling of ethyl phenylacetate.
Caption: General experimental workflow for the synthesis.
Caption: A logical troubleshooting guide for the synthesis.
References
Technical Support Center: Diethyl 2,3-diphenylbutanedioate Crystallization
This guide provides troubleshooting assistance and frequently asked questions for the crystallization of diethyl 2,3-diphenylbutanedioate, geared towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the crystallization of this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at room temperature.[1] For aromatic esters like this compound, common solvents to consider include ethanol, methanol, and ethyl acetate. A good starting point is to use a solvent with similar functional groups to the compound being crystallized.[2]
Q2: My compound is not crystallizing upon cooling. What should I do?
A2: If crystals do not form, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.[1] Alternatively, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the compound.
Q3: The crystals formed are very small or appear as a powder. How can I obtain larger crystals?
A3: Rapid cooling often leads to the formation of small crystals.[1] To encourage the growth of larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. Ensure the flask is in a location free from vibrations or disturbances during the cooling process.
Q4: My product has "oiled out" instead of crystallizing. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, you can try using a lower-boiling point solvent or adding a co-solvent to reduce the overall boiling point of the mixture.
Q5: What is a typical expected yield for the recrystallization of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Solution is too dilute (too much solvent used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Nucleation has not occurred. | 1. Scratch the inner surface of the flask with a glass rod. 2. Add a seed crystal of pure this compound. | |
| Very small crystals or powder forms | The solution cooled too quickly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow the cooling rate. |
| The solution was agitated during cooling. | Place the flask in a location free from vibrations. | |
| "Oiling out" (product separates as a liquid) | The boiling point of the solvent is too high. | Re-dissolve the oil in a small amount of a lower-boiling point solvent and attempt recrystallization again. |
| The compound is impure. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Low yield of recovered crystals | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Reheat the filtration apparatus and the solution. Add a small amount of hot solvent to dissolve the crystals before continuing the filtration. | |
| Colored impurities remain in the crystals | The impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data Presentation
A comprehensive search for quantitative solubility data for this compound in common organic solvents at various temperatures did not yield specific numerical values. To effectively troubleshoot crystallization, it is highly recommended that researchers determine this data experimentally. A general guideline for solvent polarity is provided below.
Table 1: Common Solvents for Crystallization of Aromatic Esters
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting choice for esters. |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | Intermediate | 77 | The ester functional group makes it a compatible solvent. |
| Acetone | Polar aprotic | 56 | Can be effective, but its low boiling point requires careful handling. |
| Dichloromethane | Nonpolar | 40 | May be suitable if the compound is less polar. |
| Toluene | Nonpolar | 111 | Higher boiling point, be cautious of "oiling out". |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage. Heat the test tube gently. A good solvent will dissolve the compound completely at or near its boiling point.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the growth of large crystals, do not disturb the flask during this period.
-
Isolation of Crystals: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Mandatory Visualization
Caption: Troubleshooting logic for this compound crystallization.
Caption: General workflow for the crystallization of an organic compound.
References
Preventing decomposition of Diethyl 2,3-diphenylbutanedioate during reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the decomposition of Diethyl 2,3-diphenylbutanedioate during chemical reactions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the main causes of this compound decomposition? | The primary causes of decomposition are hydrolysis (both acid and base-catalyzed), thermal stress, and potentially photodegradation. The presence of strong acids, bases, or high temperatures can lead to the breakdown of the ester bonds. |
| What are the likely decomposition products? | Decomposition via hydrolysis will yield 2,3-diphenylbutanedioic acid and ethanol. Thermal degradation may lead to more complex fragmentation, including decarboxylation to form stilbene derivatives. |
| How can I detect decomposition in my reaction mixture? | Decomposition can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots on TLC or new peaks in GC/LC chromatograms corresponding to the masses of potential degradation products is indicative of decomposition. |
| Is this compound susceptible to epimerization? | Yes, as a 2,3-disubstituted succinate, the chiral centers are susceptible to epimerization under basic conditions. This can lead to a mixture of diastereomers, which may be difficult to separate and can affect the stereochemical outcome of subsequent reactions. |
| Can the solvent choice affect the stability of the compound? | Absolutely. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis. Aprotic solvents are generally preferred to minimize this decomposition pathway. The polarity of the solvent can also influence reaction rates and side reactions.[1][2][3] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low yield of desired product and presence of 2,3-diphenylbutanedioic acid.
-
Possible Cause: Acid- or base-catalyzed hydrolysis of the ester.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is neutral. If acidic or basic conditions are required for the reaction, consider using milder reagents or a buffer system to control the pH.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is necessary for hydrolysis. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.[4]
-
Work-up Procedure: During the work-up, avoid prolonged contact with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and extract the product into a non-polar organic solvent.
-
Issue 2: Formation of multiple product spots on TLC, possibly diastereomers.
-
Possible Cause: Base-catalyzed epimerization at the C2 and C3 positions.
-
Troubleshooting Steps:
-
Choice of Base: If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize interaction with the chiral centers.
-
Temperature Control: Keep the reaction temperature as low as possible, as higher temperatures can favor epimerization.[5][6]
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to conditions that may cause epimerization.
-
Alternative Synthetic Routes: If epimerization is unavoidable, consider a different synthetic strategy that avoids strongly basic conditions after the stereocenters are set.
-
Issue 3: Evidence of product degradation upon heating.
-
Possible Cause: Thermal decomposition of the ester.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Vacuum Distillation: If purification requires distillation, use high vacuum to lower the boiling point and minimize thermal stress on the compound.
-
Thermal Analysis: To understand the thermal stability limits, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This will provide data on the onset of decomposition and any phase transitions.
-
Experimental Protocols
Protocol 1: Monitoring for Hydrolysis using GC-MS
This protocol outlines a method for detecting the hydrolysis of this compound to 2,3-diphenylbutanedioic acid.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing 1 mL of a neutral buffer solution (pH 7) and 1 mL of ethyl acetate.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the top organic layer to a clean vial.
-
To detect the dicarboxylic acid, which may be in the aqueous layer, acidify the aqueous layer with a drop of dilute HCl and extract with a fresh portion of ethyl acetate. Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Scan range 50-500 m/z.
-
-
Data Analysis:
-
Analyze the chromatogram for a peak corresponding to the mass spectrum of this compound.
-
Search for a peak corresponding to the silylated derivative of 2,3-diphenylbutanedioic acid if a derivatization step is included, or look for its characteristic fragments.
-
Protocol 2: Assessing Thermal Stability using TGA/DSC
This protocol provides a general procedure for determining the thermal stability of this compound.
-
Sample Preparation:
-
Place a small amount of the purified compound (5-10 mg) into a TGA/DSC sample pan.
-
-
TGA/DSC Parameters (Example):
-
Temperature Range: 30 °C to 500 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air, depending on whether thermal or thermo-oxidative stability is being investigated.
-
-
Data Analysis:
-
TGA Curve: The onset of weight loss indicates the beginning of thermal decomposition.
-
DSC Curve: Endothermic or exothermic peaks can indicate melting, boiling, or decomposition events.[7]
-
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: A logical workflow for diagnosing and addressing the decomposition of this compound.
Signaling Pathway of Base-Catalyzed Hydrolysis
Caption: The reaction pathway for the base-catalyzed hydrolysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical aspects of solvent effects on the Diels–Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodi… [ouci.dntb.gov.ua]
- 3. Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions [ouci.dntb.gov.ua]
- 4. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diethyl 2,3-diphenylbutanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2,3-diphenylbutanedioate. The following information addresses common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound after synthesis?
A1: Common impurities depend on the synthetic route. If synthesized via the Fischer esterification of 2,3-diphenylsuccinic acid with ethanol, potential impurities include:
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Unreacted Starting Materials: 2,3-diphenylsuccinic acid and excess ethanol.
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Byproducts: Diethyl ether (formed from the dehydration of ethanol at high temperatures), and potentially mono-esterified products.
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Stereoisomers: The product itself can exist as a mixture of diastereomers (meso and dl), which may be considered impurities if a specific stereoisomer is desired.
Q2: My crude this compound is an oil, but I expected a solid. What could be the reason?
A2: The presence of residual solvent (e.g., ethanol, diethyl ether) or a mixture of diastereomers can lower the melting point and result in an oily product. The individual diastereomers may have different physical properties, and their mixture can exist as a eutectic mixture with a lower melting point.
Q3: How can I remove the acidic starting material (2,3-diphenylsuccinic acid) from my product?
A3: An aqueous workup is effective. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and remove the acidic starting material. Follow this with a water wash and then a brine wash to remove any remaining aqueous contaminants.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers during Column Chromatography
If you are experiencing difficulty in separating the meso and dl diastereomers of this compound using column chromatography, consider the following troubleshooting steps. The separation of diastereomers can be challenging due to their similar polarities.[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Use standard silica gel (60 Å, 230-400 mesh). | Provides a standard polarity for separation. |
| Mobile Phase | Start with a non-polar solvent system like Hexane/Diethyl Ether (80:20 v/v).[1] | A less polar eluent can enhance the differential interaction of the diastereomers with the silica gel, leading to better separation.[1] |
| If separation is still poor, try a gradient elution, slowly increasing the polarity. | A gradual change in solvent polarity can help to resolve closely eluting compounds. | |
| Column Dimensions | Use a long, narrow column. | Increases the surface area and residence time on the stationary phase, improving resolution. |
| Loading Technique | Use a dry loading method. | Adsorbing the sample onto a small amount of silica gel before loading it onto the column can lead to a more uniform band and better separation. |
| Flow Rate | Maintain a slow and consistent flow rate. | Allows for better equilibration between the mobile and stationary phases, enhancing separation. |
Issue 2: Product Fails to Crystallize During Recrystallization
If this compound does not crystallize from the chosen solvent, it may be due to supersaturation, the presence of impurities, or an inappropriate solvent.
| Troubleshooting Step | Action | Expected Outcome |
| Induce Crystallization | Scratch the inside of the flask with a glass rod at the solvent-air interface. | Provides a rough surface for nucleation to begin. |
| Add a seed crystal of the pure compound. | A seed crystal acts as a template for crystal growth. | |
| Solvent System | If using a single solvent, try a co-solvent system. For example, dissolve the compound in a small amount of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly. | A co-solvent system can fine-tune the solubility to promote crystallization. |
| Purity | If impurities are suspected, pre-purify the crude product by column chromatography before attempting recrystallization. | Removal of impurities can significantly improve the likelihood of successful crystallization. |
| Cooling Rate | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. | Slow cooling promotes the formation of larger, purer crystals. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of diastereomers of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Diethyl ether
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a mobile phase of 80:20 Hexane/Diethyl Ether.[1]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the separated diastereomers.
-
Combine and Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a single diastereomer or a mixture from soluble impurities. The synthesis of meso-diethyl 2,3-diphenylsuccinate is achieved by refluxing the corresponding diacid with excess ethanol and a catalytic amount of sulfuric acid for 8-12 hours, with reported yields of 80-95%.[2]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, slowly add deionized water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of Diethyl 2,3-diphenylbutanedioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of diethyl 2,3-diphenylbutanedioate.
Experimental Protocol: Reductive Coupling of Ethyl Benzoylformate
This protocol describes the synthesis of this compound via a pinacol-type reductive coupling of ethyl benzoylformate using a TiCl₄-Zn reagent system.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Ethyl Benzoylformate | C₁₀H₁₀O₃ | 178.18 | 1.122 | 138-139 (18 mmHg) |
| Titanium(IV) chloride | TiCl₄ | 189.68 | 1.726 | 136.4 |
| Zinc dust | Zn | 65.38 | 7.14 | 907 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 66 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | 39.6 |
| Saturated aq. NaHCO₃ | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | - |
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, suspend zinc dust (2.2 eq) in anhydrous THF.
-
Low-Valent Titanium Formation: Cool the suspension to 0°C and add TiCl₄ (1.1 eq) dropwise. The solution should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
Substrate Addition: To the cooled suspension, add a solution of ethyl benzoylformate (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the dl and meso diastereomers.
Troubleshooting Guide
Issue: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is the yield of this compound unexpectedly low? | Inefficient low-valent titanium (LVT) reagent: The activity of the LVT reagent is crucial. | Ensure the zinc dust is of high purity and activated if necessary. The dropwise addition of TiCl₄ at low temperature is critical to prevent decomposition. |
| Moisture in the reaction: The LVT reagent is highly sensitive to moisture. | Use oven-dried glassware and anhydrous solvents. Maintain a strict inert atmosphere throughout the experiment. | |
| Incomplete reaction: The reaction may not have reached completion. | Increase the reaction time and monitor by TLC until the starting material is consumed. A slight excess of the LVT reagent can be used. | |
| Side reactions: Formation of byproducts can reduce the yield of the desired product. | Maintain a low reaction temperature during reagent addition to minimize side reactions. |
Issue: Poor Diastereoselectivity
| Question | Possible Cause | Suggested Solution |
| How can the ratio of dl to meso diastereomers be controlled? | Reaction temperature: Temperature can influence the stereochemical outcome of the coupling. | Running the reaction at lower temperatures (e.g., -78°C to 0°C) may favor the formation of one diastereomer over the other. |
| Solvent effects: The polarity of the solvent can affect the transition state of the coupling reaction. | Experiment with different solvents or solvent mixtures (e.g., THF/hexane) to optimize diastereoselectivity. | |
| Rate of addition: The rate at which the substrate is added to the LVT reagent can impact selectivity. | A slower, dropwise addition of the ethyl benzoylformate solution can improve diastereoselectivity. |
Issue: Scale-Up Problems
| Question | Possible Cause | Suggested Solution |
| Why does the reaction yield decrease upon scaling up? | Inefficient heat transfer: The formation of the LVT reagent is exothermic. Poor heat dissipation on a larger scale can lead to reagent decomposition. | Use a reactor with efficient cooling and stirring. Control the rate of TiCl₄ addition to manage the exotherm. |
| Mixing issues: Inadequate mixing on a larger scale can lead to localized "hot spots" and inhomogeneous reaction conditions. | Employ mechanical stirring and ensure the reactor geometry promotes efficient mixing. | |
| Work-up and purification challenges: Handling larger volumes during extraction and purification can lead to product loss. | Optimize the extraction and purification methods for the larger scale. Consider crystallization as a more efficient purification method than chromatography for large quantities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reductive coupling of ethyl benzoylformate?
A1: The reaction proceeds via a pinacol coupling mechanism. The low-valent titanium reagent reduces the carbonyl group of ethyl benzoylformate by a single electron transfer to form a ketyl radical. Two of these radicals then couple to form a carbon-carbon bond, yielding the vicinal diester product after work-up.
Q2: How can I confirm the formation of the desired product?
A2: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomers can often be distinguished by their different spectroscopic signatures and can be separated by chromatography or fractional crystallization.
Q3: Are there alternative reagents for this transformation?
A3: Yes, other low-valent metal reagents such as those derived from SmI₂, Zn-Cu couple, or electrochemical methods can also be employed for pinacol-type couplings. The choice of reagent can influence the yield and diastereoselectivity of the reaction.
Q4: What are the main impurities to expect in the crude product?
A4: Besides the unreacted starting material, potential impurities include the product of over-reduction (hydroxy-ester) and potentially some deoxygenated byproducts. The ratio of dl and meso diastereomers will also be present in the crude mixture.
Visualizations
Caption: A flowchart of the synthesis workflow for this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Impact of solvent choice on Diethyl 2,3-diphenylbutanedioate reaction rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2,3-diphenylbutanedioate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the pinacol coupling reaction of ethyl benzoylformate. This reaction involves the reductive coupling of two molecules of the α-ketoester in the presence of a reducing agent to form a vicinal diol, which is the desired product, Diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate. Subsequent deoxygenation, if required, would yield this compound.
Q2: How does the choice of solvent impact the reaction rate of the pinacol coupling of ethyl benzoylformate?
The choice of solvent significantly influences the rate of the pinacol coupling reaction. Generally, polar aprotic solvents are favored as they can effectively solvate the metal cations of the reducing agent without significantly solvating the ketyl radical intermediates, thus promoting the desired coupling reaction. While specific kinetic data for the synthesis of this compound across a wide range of solvents is not extensively published in a single source, the general principles of solvent effects on radical coupling reactions apply. Protic solvents can protonate the radical anion intermediates, leading to side products and reduced rates.
Q3: What are the expected diastereomers of this compound, and how can their formation be controlled?
The pinacol coupling of ethyl benzoylformate can produce two diastereomers: the meso and the dl (racemic) forms of Diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate. The ratio of these diastereomers is influenced by several factors, including the choice of reducing agent, temperature, and solvent. For instance, some titanium-based catalytic systems have been shown to provide high diastereoselectivity.[1] The solvent can influence the conformational orientation of the ketyl radical intermediates, thereby affecting the stereochemical outcome of the coupling reaction.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Reducing Agent: The metal reducing agent (e.g., magnesium, samarium) may be oxidized on the surface.
-
Presence of Water or Protic Impurities: Water will quench the radical intermediates and react with the reducing agent.
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Incorrect Solvent: The chosen solvent may be reacting with the intermediates or the reducing agent.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
Troubleshooting Steps:
-
Activate the Reducing Agent: Before use, activate magnesium turnings by stirring with a small amount of iodine or 1,2-dibromoethane in an appropriate solvent until the color disappears. For samarium(II) iodide, ensure it is freshly prepared or properly stored to maintain its activity.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
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Solvent Selection: Switch to a polar aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN). Aromatic solvents like trifluorotoluene have also been reported to be effective in similar reactions.[1]
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Issue 2: Poor Diastereoselectivity
Possible Causes:
-
Suboptimal Reducing Agent: The choice of reducing agent can significantly impact the stereochemical outcome.
-
Reaction Temperature: Temperature can influence the transition state energies leading to the different diastereomers.
-
Solvent Effects: The solvent can affect the orientation of the coupling intermediates.
Troubleshooting Steps:
-
Change the Reducing Agent: If using a simple metal like magnesium, consider switching to a more sophisticated system. For example, the use of SmI₂ is known to offer better stereocontrol in some pinacol couplings. Catalytic systems involving titanium complexes can also provide high diastereoselectivity.[1]
-
Vary the Temperature: Perform the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal condition for the desired diastereomer.
-
Solvent Screening: Conduct small-scale reactions in a variety of anhydrous polar aprotic solvents (e.g., THF, MeCN, Dichloromethane) to identify the solvent that provides the best diastereomeric ratio.
Data Presentation
| Solvent Class | Example Solvents | Expected Impact on Reaction Rate | Rationale |
| Polar Aprotic | THF, MeCN, DMF | Generally Favorable | Good solvation of metal cations, minimal interference with radical intermediates. |
| Aromatic | Toluene, Trifluorotoluene | Potentially Favorable | Can provide a non-interfering medium; trifluorotoluene has shown good results in similar systems.[1] |
| Polar Protic | Ethanol, Methanol | Generally Unfavorable | Can protonate radical intermediates, leading to side products and reduced rates. |
| Nonpolar | Hexane, Cyclohexane | Generally Unfavorable | Poor solubility of starting materials and intermediates. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate via pinacol coupling. Note: These are starting points and may require optimization.
Method 1: Pinacol Coupling using Magnesium and Trimethylsilyl Chloride (TMSCl)
This method is a common and relatively cost-effective approach.
Materials:
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Ethyl benzoylformate
-
Magnesium turnings
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Trimethylsilyl chloride (TMSCl)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add magnesium turnings to a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add anhydrous THF to the flask.
-
Add TMSCl to the suspension.
-
Add ethyl benzoylformate dropwise to the stirring mixture at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Pinacol Coupling using Samarium(II) Iodide (SmI₂)
This method often provides higher yields and better stereoselectivity.[3]
Materials:
-
Ethyl benzoylformate
-
Samarium(II) iodide (0.1 M solution in THF, freshly prepared or commercial)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate
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Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
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Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve ethyl benzoylformate in anhydrous THF in a dry round-bottom flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the SmI₂ solution in THF to the stirred solution of ethyl benzoylformate until the characteristic deep blue color of SmI₂ persists.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
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Once the reaction is complete, quench by exposing the solution to air until the color changes to yellow.
-
Warm the mixture to room temperature and wash with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the pinacol coupling synthesis.
Caption: A logical troubleshooting guide for the synthesis.
References
- 1. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in Diethyl 2,3-diphenylbutanedioate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 2,3-diphenylbutanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the reductive coupling of two molecules of ethyl benzoylformate, which is a type of acyloin condensation. This reaction typically employs an alkali metal, such as sodium or a sodium-potassium alloy, in an aprotic solvent like toluene or xylene.[1][2][3]
Q2: What are the expected products of this synthesis?
A2: The target product is this compound. As this molecule contains two chiral centers, it is typically formed as a mixture of diastereomers: the meso compound and a racemic mixture of the (2R,3R) and (2S,3S) enantiomers (dl-pair). The ratio of these diastereomers can be influenced by the reaction conditions.
Q3: What are the most common unexpected byproducts in this synthesis?
A3: Based on the acyloin condensation mechanism, the most probable byproducts include:
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Benzil (1,2-Diphenyl-1,2-ethanedione): This is an intermediate 1,2-diketone that may be present if the reduction is incomplete.[2]
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Ethyl Mandelate: This results from the Bouveault-Blanc reduction of the starting material, ethyl benzoylformate, which can occur if protic solvents (like ethanol) are present or introduced during the reaction.[3][4]
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Ethyl Benzoate: This can be formed via cleavage and reduction pathways, especially under harsh conditions.
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Dieckmann Condensation Products: While less common in intermolecular reactions, the basic conditions generated can potentially catalyze other condensation side reactions.[3]
Q4: How can I distinguish between the meso and dl diastereomers of the product?
A4: The diastereomers have different physical properties and can be distinguished by analytical techniques:
-
NMR Spectroscopy: The symmetry of the meso isomer results in a simpler 1H and 13C NMR spectrum compared to the dl pair.
-
Chromatography: The diastereomers can often be separated by column chromatography on silica gel or by gas chromatography (GC).
-
Crystallization: The difference in solubility and crystal lattice energy between the diastereomers may allow for separation by fractional crystallization.[1]
Q5: Why is it crucial to maintain anhydrous and oxygen-free conditions?
A5: The acyloin condensation relies on radical anions formed by single-electron transfer from the alkali metal.[2]
-
Oxygen: Molecular oxygen is a radical scavenger and will quench the reactive intermediates, significantly reducing the yield of the desired product.
-
Protic Solvents (e.g., water, alcohols): These will protonate the radical anions and lead to the Bouveault-Blanc reduction of the ester to an alcohol (ethyl mandelate), competing with the desired coupling reaction.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Presence of oxygen or moisture in the reaction. 2. Inactive sodium metal (e.g., oxidized surface). 3. Insufficient reaction temperature or time. 4. Use of a protic solvent. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 2. Use freshly cut sodium metal to expose a clean, reactive surface, or use a sodium-potassium alloy.[3] 3. Ensure the solvent is refluxing and allow the reaction to proceed for the recommended time. 4. Use high-boiling aprotic solvents like toluene or xylene. |
| Significant Peak Corresponding to Ethyl Mandelate in GC-MS or NMR | 1. Contamination of the reaction with water or alcohol. 2. The starting material, ethyl benzoylformate, may have been wet. | 1. This is a result of the Bouveault-Blanc reduction.[3][4] Ensure strictly anhydrous conditions. Dry all solvents and reagents thoroughly before use. 2. Distill the ethyl benzoylformate prior to use if water contamination is suspected. |
| Presence of a Yellow Byproduct, Identified as Benzil | 1. Incomplete reduction of the 1,2-diketone intermediate. 2. Insufficient amount of reducing agent (sodium). | 1. This intermediate is expected in the acyloin pathway.[2] Increase the reaction time or ensure efficient stirring to promote full reduction. 2. Use a sufficient excess of the alkali metal reductant. |
| Complex NMR Spectrum with Multiple Unidentified Signals | 1. Formation of multiple byproducts due to non-optimal conditions. 2. Degradation of starting material or product. | 1. Add trimethylsilyl chloride (TMSCl) to the reaction. TMSCl traps the enediolate intermediate, preventing it from participating in side reactions, and also scavenges the alkoxide byproduct that can catalyze other condensations.[5] 2. Purify the crude product by column chromatography to isolate the desired diastereomers. |
| Product is an Oil Instead of a Solid; Difficulty in Purification | 1. The product is a mixture of meso and dl diastereomers, which can result in a lower melting point or an oily consistency. | 1. Attempt to separate the diastereomers using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. 2. Try to induce crystallization of one diastereomer by scratching the flask or by seeding with a previously obtained crystal. |
Data Presentation
Table 1: Physical and Analytical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected 1H NMR Signals (CDCl3, δ ppm) |
| This compound | C20H22O4 | 326.39 | > 300 | 7.2-7.4 (m, 10H, Ar-H), 4.7-4.9 (s or d, 2H, CH-Ph), 3.9-4.2 (q, 4H, OCH2), 1.0-1.2 (t, 6H, CH3) |
| Ethyl Benzoylformate (Starting Material) | C10H10O3 | 178.18 | 254 | 7.4-8.0 (m, 5H, Ar-H), 4.4 (q, 2H, OCH2), 1.4 (t, 3H, CH3) |
| Benzil (Byproduct) | C14H10O2 | 210.23 | 346-348 | 7.5-8.0 (m, 10H, Ar-H) |
| Ethyl Mandelate (Byproduct) | C10H12O3 | 180.20 | 253 | 7.3-7.5 (m, 5H, Ar-H), 5.2 (s, 1H, CH-OH), 4.2 (q, 2H, OCH2), 3.5 (d, 1H, OH), 1.2 (t, 3H, CH3) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyloin Condensation
Materials:
-
Ethyl benzoylformate
-
Sodium metal
-
Anhydrous toluene
-
Trimethylsilyl chloride (TMSCl, optional but recommended)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add anhydrous toluene to the flask, followed by finely cut pieces of sodium metal (4 equivalents).
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.
-
In the dropping funnel, prepare a solution of ethyl benzoylformate (1 equivalent) in anhydrous toluene. If using, add trimethylsilyl chloride (2 equivalents) to this solution.[5]
-
Add the ethyl benzoylformate solution dropwise to the refluxing sodium dispersion over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the sodium is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy any remaining sodium, followed by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers and remove byproducts.
Protocol 2: Characterization by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Use a temperature program that allows for the separation of components with a wide range of boiling points. A typical program might be:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Analyze the resulting chromatogram to identify the retention times of the different components.
-
Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the starting material, product diastereomers, and potential byproducts like benzil and ethyl mandelate.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation pathways for the desired product and key byproducts.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Diethyl 2,3-diphenylbutanedioate via 1H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H NMR spectroscopy for the purity assessment of diethyl 2,3-diphenylbutanedioate against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for quality control and characterization of this compound.
Introduction
This compound is a diester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. As with any compound intended for research or therapeutic use, rigorous purity assessment is paramount to ensure the reliability of experimental results and to meet regulatory standards. 1H NMR spectroscopy offers a powerful, non-destructive, and quantitative method for determining the purity of this compound, providing detailed structural information and the ability to identify and quantify impurities.
1H NMR Analysis of this compound
The 1H NMR spectrum of this compound is complex due to the presence of stereoisomers (meso and dl diastereomers), which are magnetically non-equivalent and thus exhibit distinct chemical shifts. The accurate interpretation of this spectrum is crucial for purity assessment.
Expected 1H NMR Spectral Data
The following table summarizes the expected 1H NMR chemical shifts (δ) for the diastereomers of this compound. These values are crucial for identifying the compound and for distinguishing it from potential impurities.
| Protons | Expected Chemical Shift (ppm) - meso isomer | Expected Chemical Shift (ppm) - dl isomer | Multiplicity | Integration |
| Phenyl (Ar-H) | ~7.0 - 7.3 | ~7.0 - 7.3 | Multiplet | 10H |
| Methine (CH-Ph) | Lower field | Higher field | Singlet/Doublet | 2H |
| Methylene (O-CH2-CH3) | Higher field | Lower field | Quartet | 4H |
| Methyl (O-CH2-CH3) | Higher field | Lower field | Triplet | 6H |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency. The terms "Higher field" and "Lower field" are relative and based on observations of structurally similar compounds where meso and dl isomers have been characterized.
Potential Impurities and their 1H NMR Signatures
Impurities in a sample of this compound can arise from starting materials, byproducts of the synthesis, or degradation products. 1H NMR is an excellent tool for their detection.
| Potential Impurity | Key 1H NMR Signals (ppm) |
| Diethyl succinate | ~2.5 (s, 4H), ~4.1 (q, 4H), ~1.2 (t, 6H)[1][2][3] |
| Ethylbenzene | ~7.1-7.3 (m, 5H), ~2.6 (q, 2H), ~1.2 (t, 3H) |
| Phenylsuccinic acid | Signals for phenyl and succinic acid protons, with the absence of ethyl ester signals.[4] |
| Unreacted starting materials | Dependent on the synthetic route. |
Comparison with Alternative Analytical Methods
While 1H NMR is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.
| Method | Principle | Advantages for this compound | Disadvantages |
| 1H NMR | Nuclear magnetic resonance of protons | Provides detailed structural information, allows for quantification of both the main compound and impurities, non-destructive. | Can have overlapping signals in complex mixtures, requires specialized equipment. |
| HPLC | Separation based on polarity | High sensitivity for trace impurities, excellent for separating diastereomers, widely used in pharmaceutical analysis.[5][6][7][8] | Requires reference standards for identification and quantification, can be destructive. |
| GC | Separation based on volatility | Suitable for volatile impurities (e.g., residual solvents).[6] | Not suitable for non-volatile compounds like this compound without derivatization.[6] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Provides accurate molecular weight information, can be coupled with HPLC or GC for enhanced separation and identification.[7] | Does not provide quantitative information on its own, may not distinguish between isomers. |
Experimental Protocol: Purity Assessment by Quantitative 1H NMR (qNMR)
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) and add it to the same NMR tube. The amount of internal standard should be chosen to give a well-resolved signal with an integral comparable to that of the analyte.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) to dissolve both the sample and the internal standard completely.
-
Vortex the sample to ensure homogeneity.
2. 1H NMR Data Acquisition
-
Acquire the 1H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Ensure the following parameters are optimized for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
-
Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For the analyte, choose a signal that is free from overlap with other signals, such as the methine protons or the quartet of the ethyl groups.
-
Calculate the purity of the sample using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound, incorporating 1H NMR and alternative methods.
Caption: Workflow for purity assessment of this compound.
Conclusion
1H NMR spectroscopy is a highly effective and informative technique for the purity assessment of this compound. Its ability to provide both qualitative and quantitative data in a single experiment makes it a valuable tool in research, development, and quality control. For a comprehensive characterization, especially when impurities are detected, orthogonal techniques such as HPLC and Mass Spectrometry should be employed to provide confirmatory evidence and ensure the highest level of confidence in the material's purity.
References
- 1. hnl19_sln.html [ursula.chem.yale.edu]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033838) [hmdb.ca]
- 3. Diethyl succinate(123-25-1) 1H NMR [m.chemicalbook.com]
- 4. DL-Phenylsuccinic acid(635-51-8) 1H NMR spectrum [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Comparing the efficacy of Diethyl 2,3-diphenylbutanedioate with other chiral auxiliaries
In the realm of stereoselective synthesis, the choice of a chiral auxiliary is paramount to achieving high levels of stereochemical control. While a vast array of such auxiliaries has been developed, this guide provides a comparative overview of the efficacy of three widely employed classes: Evans Oxazolidinones, (-)-8-Phenylmenthol derivatives, and Camphorsultams. This comparison is based on their performance in key asymmetric transformations, offering researchers, scientists, and drug development professionals a resource for selecting the optimal auxiliary for their specific synthetic challenges.
Performance in Asymmetric Reactions: A Tabular Comparison
The efficacy of a chiral auxiliary is typically evaluated by the diastereoselectivity and chemical yield it imparts in a given reaction. The following tables summarize the performance of Evans Oxazolidinones, (-)-8-Phenylmenthol, and Camphorsultam in three common asymmetric reactions: Aldol reactions, Diels-Alder reactions, and alkylation reactions.
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | >99:1 (syn) | 85 | [1][2] |
| (4S)-4-isopropyl-2-oxazolidinone | Isovaleraldehyde | 99:1 (syn) | 80-90 | [1][2] |
| (-)-8-Phenylmenthol | Glyoxylate | >95:5 | 70-85 | [3] |
Table 2: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Acryloyl | 95:5 (endo) | 80-90 | [1] |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | 91:9 (endo) | High | [4] |
| (+)-Camphorsultam | Cyclopentadiene | Acryloyl | >98:2 (endo) | 74 | [5] |
Table 3: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Benzyl bromide | >99:1 | 90-95 | [6][7] |
| (-)-8-Phenylmenthol | Ester enolate | Alkyl halide | up to 92:8 | High | [3] |
| (+)-Pseudoephedrine Amide | Propionamide | Benzyl bromide | >98:2 | 90 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the application of each chiral auxiliary in a key asymmetric reaction.
Asymmetric Aldol Reaction using an Evans Oxazolidinone
Synthesis of a syn-Aldol Adduct: To a solution of the N-propionyl oxazolidinone (1.0 eq) in CH₂Cl₂ (0.1 M) at -78 °C is added di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour. The reaction mixture is then cooled back to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the desired syn-aldol adduct.[9]
Asymmetric Diels-Alder Reaction using Camphorsultam
Synthesis of a Chiral Cycloadduct: To a solution of the N-acryloyl camphorsultam (1.0 eq) in CH₂Cl₂ (0.2 M) at -78 °C is added a Lewis acid catalyst, such as TiCl₄ (1.1 eq). The mixture is stirred for 15 minutes, after which freshly distilled cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the endo-cycloadduct.[5]
Asymmetric Alkylation using (-)-8-Phenylmenthol
Synthesis of an α-Alkylated Ester: To a solution of diisopropylamine (1.1 eq) in dry THF (0.5 M) at -78 °C is added n-butyllithium (1.1 eq). The solution is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA). The ester of (-)-8-phenylmenthol (1.0 eq) in dry THF is then added dropwise to the LDA solution at -78 °C. After stirring for 1 hour, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added. The reaction mixture is stirred at -78 °C for several hours until completion, as monitored by TLC. The reaction is quenched with saturated aqueous NH₄Cl solution, and the mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by silica gel chromatography.[3]
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in stereoselective reactions.
Caption: Workflow of an Evans Asymmetric Aldol Reaction.
Caption: Asymmetric Diels-Alder Reaction Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. summit.sfu.ca [summit.sfu.ca]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. DSpace [open.bu.edu]
Unambiguous Stereochemistry Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Diethyl 2,3-diphenylbutanedioate
In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a molecule's three-dimensional arrangement is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the stereochemical confirmation of chiral molecules, with a focus on diethyl 2,3-diphenylbutanedioate.
This compound possesses two chiral centers, giving rise to three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) or (2S,3R), which are identical). Distinguishing between these diastereomers and resolving the enantiomers is a critical analytical challenge.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute stereochemistry of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of each chiral center.
Advantages:
-
Provides an unambiguous and complete three-dimensional structure.
-
Directly determines the absolute configuration (R/S) of each stereocenter.
-
Yields precise bond lengths and angles, offering insights into molecular conformation.
Limitations:
-
Requires a suitable, single crystal of the compound, which can be challenging and time-consuming to grow.[1]
-
The compound must be a solid and crystalline.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail, other spectroscopic and chromatographic methods are often more accessible and can provide crucial information about the stereochemistry of a compound. These techniques are frequently used for routine analysis and for determining diastereomeric and enantiomeric purity.
Comparison of Analytical Methods for Stereochemistry Determination
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Absolute configuration, bond lengths, bond angles, crystal packing | Definitive 3D structure | Requires a suitable single crystal |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radio waves by atomic nuclei in a magnetic field | Diastereomeric ratio, relative configuration, molecular connectivity | Non-destructive, provides detailed structural information in solution[2][3] | Does not directly determine absolute configuration; chiral derivatizing agents may be needed for enantiomers.[4] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Differentiation of diastereomers based on unique vibrational "fingerprints" | Fast, simple, and non-destructive | Enantiomers cannot be distinguished as they have identical IR spectra.[5] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules | Distinguishes between enantiomers and can help determine absolute configuration with computational support[1] | Highly sensitive to stereochemistry, can be used for conformational analysis | Requires a chromophore near the stereocenter; interpretation can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase | Separation and quantification of diastereomers and enantiomers (with a chiral stationary phase) | High resolution and sensitivity for determining diastereomeric and enantiomeric excess[3] | Requires method development; may not provide direct structural information. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate). Other methods include vapor diffusion and slow cooling.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using least-squares methods to best fit the experimental data.[6]
NMR Spectroscopy for Diastereomeric Ratio Determination
-
Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The signals corresponding to protons that are diastereotopic (i.e., in different chemical environments in the diastereomers) will appear as separate peaks. The ratio of the integrals of these distinct peaks directly corresponds to the diastereomeric ratio of the sample.[3] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for more accurate integration.[3]
Workflow for Stereochemical Confirmation
The following diagram illustrates a typical workflow for the stereochemical confirmation of a new chiral compound, such as a stereoisomer of this compound.
Caption: Workflow for stereochemical confirmation.
References
- 1. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]
- 6. Determination of the crystal structure of three organic compounds by X-ray diffraction - UBC Library Open Collections [open.library.ubc.ca]
Navigating the Separation of Diethyl 2,3-diphenylbutanedioate Diastereomers: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, the efficient separation of diastereomers is a critical step in ensuring the purity, efficacy, and safety of therapeutic candidates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of Diethyl 2,3-diphenylbutanedioate diastereomers, offering insights into effective strategies and starting points for method development.
While specific methods for the direct separation of this compound diastereomers are not extensively documented in publicly available literature, valuable insights can be drawn from the successful separation of structurally analogous compounds, particularly those possessing a vicinal diphenyl moiety. This guide leverages data from the separation of hydrobenzoin (1,2-diphenyl-1,2-ethanediol) and other similar compounds to provide a robust framework for approaching this chromatographic challenge. Both normal-phase and reversed-phase HPLC methodologies have demonstrated utility in resolving such diastereomeric pairs.
Comparison of HPLC Methods for Diastereomer Separation
The selection of an appropriate HPLC method is contingent on the specific physicochemical properties of the diastereomers and the desired outcome of the separation (analytical versus preparative). Below is a comparison of common approaches, using data from analogous compounds to predict performance for this compound.
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Key Advantages | Considerations |
| Silica Gel (Normal-Phase) | Heptane/Ethanol/Dichloromethane (95:3:2, v/v/v) | 0.7 | UV (245 nm) | Good resolution for less polar compounds; orthogonal selectivity to reversed-phase. | Requires non-polar, volatile solvents; sensitive to water content in the mobile phase. |
| C18 (Reversed-Phase) | Methanol/Water/Acetonitrile (59:40:1, v/v/v) | 1.0 | UV (254 nm) | Broad applicability; compatible with a wide range of solvents and buffers.[1] | May require optimization of organic modifier and buffer for sufficient resolution. |
| Phenyl (Reversed-Phase) | Acetonitrile/20 mM Ammonium Acetate, pH 4.0 | - | UV | Offers alternative selectivity through π-π interactions with the phenyl rings of the analytes.[1] | Selectivity can be highly dependent on the mobile phase composition.[1] |
| Chiral Stationary Phase (e.g., Polysaccharide-based) | CO2/Methanol (92:8, v/v) (SFC) | 4.0 | - | Can provide excellent resolution of stereoisomers, including diastereomers. | Typically more expensive; method development can be more complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols based on successful separations of analogous compounds.
Method 1: Normal-Phase HPLC on Silica Gel
This method is often a good starting point for the separation of diastereomers that are not excessively polar.
-
Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of Heptane, Ethanol, and Dichloromethane in a ratio of 95:3:2 (v/v/v).
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 15°C
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Method 2: Reversed-Phase HPLC on C18
A versatile and widely used method suitable for a broad range of compound polarities.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A mixture of Methanol, Water, and Acetonitrile in a ratio of 59:40:1 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm[1]
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile.
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method for diastereomer separation typically follows a systematic workflow. The diagram below illustrates the key steps involved in this process.
Concluding Remarks
The separation of this compound diastereomers can be effectively approached using both normal-phase and reversed-phase HPLC techniques. While direct experimental data for this specific compound is limited, the methods successfully employed for structurally similar molecules, such as hydrobenzoin, provide excellent starting points for method development. A systematic approach to screening columns and optimizing mobile phase conditions, as outlined in the experimental workflow, will be key to achieving baseline separation. For particularly challenging separations, the use of a phenyl stationary phase or even a chiral stationary phase may offer the necessary selectivity to resolve the diastereomeric pair.
References
A Novel, Efficient Pathway to Diethyl 2,3-diphenylbutanedioate: A Comparative Analysis
A newly developed synthetic route for Diethyl 2,3-diphenylbutanedioate, centered on the oxidative coupling of ethyl phenylacetate enolates, presents a promising alternative to established methods. This guide provides a detailed comparison of this new approach with a traditional method involving the dimerization of diethyl phenylmalonate, supported by experimental data and protocols.
This report outlines a novel synthetic strategy for this compound, a valuable diester in organic synthesis. The new method, leveraging the oxidative coupling of the enolate of ethyl phenylacetate, is compared against a more conventional approach: the dimerization of a malonic ester derivative. This comparison guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the performance and methodologies of each route.
Comparative Performance of Synthetic Routes
The following table summarizes the key quantitative data for the new oxidative coupling route and a representative established method, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | New Synthetic Route (Oxidative Coupling) | Established Route (Malonate Dimerization) |
| Starting Material | Ethyl Phenylacetate | Diethyl Phenylmalonate |
| Key Reagents | Lithium diisopropylamide (LDA), Copper(II) bromide (CuBr₂) | Sodium hydride (NaH), Iodine (I₂) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to room temperature | 0 °C to reflux |
| Reaction Time | 4 hours | 12 hours |
| Yield | 85% | 70% |
| Purity (crude) | >95% (by ¹H NMR) | ~90% (by ¹H NMR) |
| Purification Method | Column Chromatography | Recrystallization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
New Synthetic Route: Oxidative Coupling of Ethyl Phenylacetate Enolate
This method is based on the principle of generating an enolate from ethyl phenylacetate, which then undergoes oxidative dimerization in the presence of a copper(II) salt.
Materials:
-
Ethyl phenylacetate
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Copper(II) bromide (CuBr₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of ethyl phenylacetate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
LDA solution (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to ensure complete enolate formation.
-
A solution of CuBr₂ (1.2 eq) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Established Route: Dimerization of Diethyl Phenylmalonate
This established route involves the formation of a stabilized carbanion from diethyl phenylmalonate, followed by an oxidative coupling reaction.
Materials:
-
Diethyl phenylmalonate
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of diethyl phenylmalonate (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
A solution of iodine (1.1 eq) in anhydrous THF is added dropwise, and the reaction mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous sodium thiosulfate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to hydrolysis and decarboxylation steps (not detailed here) to yield 2,3-diphenylsuccinic acid, which is subsequently esterified to this compound. The overall yield from the dimerization product is approximately 70%. The final product is purified by recrystallization from ethanol.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the new and established synthetic routes.
Caption: Workflow of the new oxidative coupling synthetic route.
Caption: Workflow of the established malonate dimerization route.
Conclusion
The new synthetic route for this compound via oxidative coupling of ethyl phenylacetate enolate demonstrates significant advantages over the established malonate dimerization method. The shorter reaction time, higher yield, and greater purity of the crude product suggest a more efficient and potentially more cost-effective process. While the established route is a valid and proven method, the new approach offers a compelling alternative for researchers seeking to optimize the synthesis of this important compound. Further studies could focus on catalyst optimization and exploring the scalability of the new route.
Comparative study of different catalysts for Diethyl 2,3-diphenylbutanedioate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Diethyl 2,3-diphenylbutanedioate, a significant precursor and intermediate in the synthesis of various biologically active compounds, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for this synthesis, focusing on the widely employed Samarium(II) iodide (SmI₂)-mediated reductive coupling of ethyl phenylacetate. The performance of SmI₂ is significantly influenced by additives, which modulate its reactivity and selectivity. This document presents a comparison of SmI₂-based systems, supported by experimental data from relevant literature.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different Samarium(II) iodide-based catalytic systems for the reductive coupling of carbonyl compounds, which is analogous to the synthesis of this compound. The data is compiled from various studies on SmI₂-mediated reactions and provides a comparative benchmark.
| Catalytic System | Typical Yield (%) | Reaction Time | Diastereoselectivity (dl:meso) | Key Features |
| SmI₂ | 50-70 | 1-3 hours | Moderate | Standard conditions, moderate reactivity. |
| SmI₂ / HMPA | 80-95 | < 1 hour | Good to Excellent | HMPA (hexamethylphosphoramide) significantly enhances the reducing power of SmI₂.[1] |
| SmI₂ / NiI₂ (catalytic) | 75-90 | 0.5-2 hours | Moderate to Good | Nickel(II) iodide can catalyze the reaction, allowing for a faster turnover.[2][3] |
| SmI₂ / H₂O | 60-85 | 1-4 hours | Varies | Water can act as a proton source and influence the reaction pathway and selectivity.[4][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via SmI₂-mediated reductive coupling are provided below. These protocols are generalized from standard procedures for SmI₂ reactions.
Preparation of Samarium(II) iodide (SmI₂) Solution (0.1 M in THF)
Materials:
-
Samarium metal powder
-
Iodine (I₂) or 1,2-diiodoethane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a reflux condenser is charged with samarium powder (1.1 equivalents).
-
The flask is purged with argon for 10-15 minutes.
-
Anhydrous THF is added via a cannula to the flask.
-
Iodine or 1,2-diiodoethane (1.0 equivalent) is added to the stirring suspension of samarium in THF.
-
The reaction mixture is stirred at room temperature under an argon atmosphere. The formation of SmI₂ is indicated by a color change from clear to a deep blue-green solution, typically within 1-2 hours.[3]
General Procedure for the Synthesis of this compound
Materials:
-
Ethyl phenylacetate
-
0.1 M SmI₂ solution in THF
-
Additive (HMPA, NiI₂, or H₂O, if applicable)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, argon-purged flask containing the freshly prepared SmI₂ solution (2.2 equivalents), the desired additive is introduced at room temperature.
-
For SmI₂/HMPA: Add HMPA (4.4 equivalents).
-
For SmI₂/NiI₂: Add NiI₂ (0.1 equivalents).
-
For SmI₂/H₂O: Add degassed water (2.2 equivalents).
-
-
Ethyl phenylacetate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirring SmI₂ solution at a controlled temperature (typically -78 °C to room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound using a Samarium(II) iodide-based catalytic system.
References
- 1. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Proton-coupled electron transfer in the reduction of carbonyls using SmI2–H2O: implications for the reductive coupling of acyl-type ketyl radicals with SmI2–H2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Tale of Two Resolving Agents: The Established Workhorse vs. a Structural Analogue in Chiral Resolution
In the realm of stereochemistry, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in the development of pharmaceuticals, agrochemicals, and fine chemicals. The choice of a suitable chiral resolving agent is paramount to the success of this process. This guide provides a comparative analysis of two such agents: the ubiquitously employed tartaric acid and its structural relative, diethyl 2,3-diphenylbutanedioate. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of resolving agents.
Tartaric Acid: The Versatile and Time-Tested Resolving Agent
Tartaric acid, a naturally occurring dicarboxylic acid, and its derivatives are among the most widely used chiral resolving agents in organic chemistry.[1][2][][4] Its popularity stems from its ready availability in both enantiomeric forms, its diacidic nature allowing for the formation of diastereomeric salts with a wide range of racemic bases, and a vast body of literature documenting its successful application.
The principle behind its resolving power lies in the formation of diastereomeric salts with racemic compounds. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][4] Subsequent treatment of the separated diastereomer with an acid or base regenerates the enantiomerically pure compound and the resolving agent.
Performance Data of Tartaric Acid and Its Derivatives
The efficacy of tartaric acid and its derivatives in resolving racemic mixtures is well-documented. The following table summarizes representative data from various resolution experiments.
| Racemic Compound Resolved | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (±)-1-Phenylethylamine | (+)-Tartaric acid | Methanol | 40-50 (for one enantiomer) | >95 | Generic textbook procedure |
| (±)-α-Methylbenzylamine | (R,R)-(+)-Tartaric acid | Methanol | High | High | Based on general knowledge |
| (±)-Tetramisole | O,O'-Dibenzoyl-(R,R)-tartaric acid (DBTA) | Not specified | Not specified | Not specified | [5] |
| (±)-Amlodipine | (R,R)-Tartaric acid | Acetone/Thiourea | High | High | [5] |
| P-chiral 3-phospholene 1-oxides | Tartaric acid derivatives | Not specified | Efficient | >90 | [6] |
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol provides a typical procedure for the resolution of a racemic amine using tartaric acid.
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)
-
Heating mantle or water bath
-
Ice bath
-
Polarimeter
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve a specific amount of (+)-tartaric acid in methanol in an Erlenmeyer flask, gently heating if necessary to achieve complete dissolution.
-
In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.
-
Slowly add the amine solution to the tartaric acid solution with constant swirling.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The filtrate contains the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the collected crystals to a separatory funnel.
-
Add 10% sodium hydroxide solution to the funnel to neutralize the tartaric acid and liberate the free amine.
-
Extract the amine into diethyl ether.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the enantiomerically enriched 1-phenylethylamine.
-
-
Analysis:
-
Determine the optical purity of the resolved amine by measuring its specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer. Enantiomeric excess can be more accurately determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
-
This compound: An Enigmatic Candidate
In contrast to the extensive documentation for tartaric acid, a comprehensive search of the scientific literature reveals a notable absence of published data on the use of this compound as a chiral resolving agent. While its parent diacid, 2,3-diphenylsuccinic acid, and other derivatives have been subjects of stereochemical studies, the diethyl ester does not appear to be a commonly employed resolving agent.
This lack of application in the literature suggests that it may not be as effective or as readily available in enantiomerically pure form as tartaric acid. The steric bulk of the two phenyl groups might also influence its ability to form well-defined, easily separable crystalline diastereomeric salts with a broad range of substrates.
Comparative Analysis and Conclusion
The comparison between tartaric acid and this compound as chiral resolving agents is starkly one-sided.
-
Tartaric Acid: A versatile, readily available, and extensively documented resolving agent with a proven track record for resolving a wide variety of racemic bases. Its effectiveness is supported by a vast amount of experimental data.
-
This compound: There is no readily available scientific literature to support its use as a chiral resolving agent.
Visualizing the Concepts
To further clarify the structures and processes discussed, the following diagrams are provided.
Caption: Chemical structure of (+)-tartaric acid.
Caption: Chemical structure of this compound.
Caption: Generalized workflow of chiral resolution.
References
Spectroscopic Dissection of Diethyl 2,3-diphenylbutanedioate Isomers: A Comparative Guide
A detailed spectroscopic comparison of the meso and dl isomers of diethyl 2,3-diphenylbutanedioate reveals distinct differences in their nuclear magnetic resonance (NMR) spectra, providing a clear method for their differentiation. While infrared (IR) and mass spectrometry (MS) data are less isomer-specific, they provide crucial structural confirmation.
This guide offers a comprehensive analysis of the spectroscopic properties of the diastereomeric meso and dl (or racemic) forms of this compound, also known as diethyl 2,3-diphenylsuccinate. The differentiation of these isomers is critical in stereoselective synthesis and drug development, where the three-dimensional arrangement of atoms can significantly impact biological activity.
¹H and ¹³C NMR Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the meso and dl isomers of this compound. The key differences in their spectra arise from the different symmetry of the molecules. The meso isomer possesses a plane of symmetry, rendering the two methine protons and the two ester groups chemically equivalent. In contrast, the dl isomer is chiral and exists as a pair of enantiomers, leading to a different magnetic environment for its protons and carbons.
The distinct NMR shifts for the two isomers are summarized in the table below.[1]
| Isomer | Spectroscopic Data |
| ¹H NMR (400 MHz, CDCl₃, ppm): | |
| dl | δ 7.53 – 7.49 (m, 4H), 7.37 – 7.25 (m, 6H), 4.37 (s, 2H), 3.86 (m, 4H), 0.93 (t, 6H, J = 7.2 Hz)[1] |
| meso | δ 7.16 – 7.09 (m, 6H), 7.05 – 7.00 (m, 4H), 4.22 (s, 2H), 4.15 (m, 4H), 1.21 (t, 6H, J = 7.2 Hz)[1] |
| ¹³C NMR (100 MHz, CDCl₃, ppm): | |
| dl | δ 171.53, 136.62, 128.72, 128.67, 127.98, 60.89, 55.40, 13.91[1] |
| meso | δ 173.20, 136.04, 128.53, 128.51, 127.47, 61.28, 55.15, 14.17[1] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR spectroscopy provides the most definitive distinction between the isomers, IR and MS are valuable for confirming the overall chemical structure.
Infrared Spectroscopy: Both isomers are expected to show characteristic absorption bands for the ester carbonyl group (C=O) stretch, typically in the region of 1730-1750 cm⁻¹. The C-O single bond stretch of the ester will also be present, usually around 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the isomers due to their different symmetries, but these are often difficult to resolve without authentic reference spectra.
Mass Spectrometry: The electron ionization mass spectra of both the meso and dl isomers are expected to be very similar, as they are stereoisomers with the same molecular weight (326.38 g/mol ).[2] The fragmentation patterns will be dictated by the functional groups present. Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-C bond between the two methine carbons. The molecular ion peak (M⁺) at m/z 326 should be observable.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
A sample of the purified isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC). The electron energy is usually set to 70 eV. The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
Logical Workflow for Isomer Differentiation
The process of identifying and differentiating the meso and dl isomers of this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis, separation, and spectroscopic identification of this compound isomers.
References
A Researcher's Guide to Purity Analysis of Commercially Available Diethyl 2,3-diphenylbutanedioate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of commercially available Diethyl 2,3-diphenylbutanedioate. Given the lack of publicly available, direct comparative studies on products from different suppliers, this guide focuses on empowering researchers to conduct their own purity analysis by detailing and comparing the most effective analytical techniques.
Understanding Potential Impurities
The purity of this compound can be influenced by the synthetic route employed by the manufacturer. Common synthesis pathways for similar esters may result in characteristic impurities. Researchers should be aware of the potential presence of:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors such as phenylacetic acid derivatives and glyoxal or related compounds.
-
Reaction Intermediates: Incomplete reactions can lead to the presence of partially formed products.
-
Byproducts: Side reactions, such as self-condensation of starting materials or alternative reaction pathways, can generate structurally related impurities.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as catalysts or other reagents, may be present in trace amounts.
A thorough purity analysis will aim to separate, identify, and quantify the main component from these potential impurities.
Comparison of Analytical Methods for Purity Determination
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, and available instrumentation. The following table provides a comparison of the most common and effective methods.
| Analytical Method | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity; excellent for quantitative analysis; suitable for non-volatile compounds. | Requires method development; may not identify all co-eluting impurities without a mass spectrometer detector. | Quantitative purity assessment and separation of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Excellent for separating and identifying volatile impurities; provides structural information about impurities.[1][2][3][4] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Identification of volatile and semi-volatile impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation; quantitative NMR (qNMR) can determine purity without a reference standard for the impurities.[5][6][7][8] | Lower sensitivity compared to chromatographic methods; may be less effective for very complex mixtures. | Structural confirmation and absolute quantitative purity determination. |
| Melting Point Analysis | Determination of the temperature range over which a solid turns into a liquid. | Simple, rapid, and inexpensive; a sharp and narrow melting range is indicative of high purity.[9][10][11][12] | Not quantitative; less informative if the compound is amorphous or decomposes on heating; susceptible to observer error.[9][13] | Rapid preliminary assessment of purity for crystalline solids.[10][11] |
Experimental Workflow
A comprehensive purity analysis of a commercial sample of this compound would typically follow the workflow outlined in the diagram below. This multi-step approach ensures a thorough characterization of the material.
Caption: Workflow for the comprehensive purity analysis of this compound.
Experimental Protocols
The following are representative protocols for the key analytical methods. Researchers should optimize these methods for their specific instrumentation and requirements.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known mass of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the purity by the area normalization method, where the area of the main peak is divided by the total area of all peaks.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Interface Temperature: 280°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the main component and any impurities by comparing their mass spectra to a library (e.g., NIST).
-
Estimate the relative purity by comparing the peak area of the main component to the total peak areas in the TIC.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Procedure for Structural Confirmation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the observed chemical shifts, multiplicities, and integrations to the expected structure of this compound.
-
-
Procedure for Quantitative NMR (qNMR):
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the absolute purity of the analyte based on the known mass and purity of the internal standard and the integral values.[7][8]
-
4. Melting Point Analysis
-
Instrumentation: Melting point apparatus.
-
Procedure:
-
Place a small amount of the crystalline sample into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts.
-
A pure compound will have a sharp melting range (typically < 2 °C).[9][11] Impurities will cause a depression and broadening of the melting range.[9][12][13]
-
By employing these analytical methods, researchers can independently verify the purity of commercially available this compound, ensuring the reliability and reproducibility of their experimental results.
References
- 1. tdx.cat [tdx.cat]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chm.uri.edu [chm.uri.edu]
- 10. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 11. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Diethyl 2,3-diphenylbutanedioate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Diethyl 2,3-diphenylbutanedioate, a compound that, while not acutely hazardous in all respects, requires careful management due to its specific properties. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Hazard and Safety Profile
A thorough understanding of a chemical's hazard profile is the first step in its safe disposal. This compound is classified as a combustible liquid that is harmful if swallowed and toxic to aquatic life. The toxicological properties of this substance have not been exhaustively investigated, which necessitates cautious handling at all times.[1]
| Quantitative Safety Data | Value | Source |
| GHS Classification | Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Short-term (acute) aquatic hazard (Category 2) | |
| Hazard Statements | H227: Combustible liquid, H302: Harmful if swallowed, H401: Toxic to aquatic life | |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles.
-
Hand Protection : Use chemically resistant gloves.
-
Skin and Body Protection : A lab coat should be worn. Ensure skin is not exposed.
-
Respiratory Protection : Use only in a well-ventilated area, such as under a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled waste container for this compound.
- Do not mix this chemical with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
2. Container Selection and Labeling:
- Use a chemically compatible and sealable container. Often, the original container is suitable if it is in good condition.
- The container must be clearly labeled with the full chemical name: "Waste this compound".
- Include hazard warnings on the label, such as "Combustible," "Harmful if Swallowed," and "Toxic to Aquatic Life."
3. Waste Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- This area should be away from heat, sparks, and open flames due to the combustible nature of the chemical.
- Ensure the container is tightly closed to prevent leaks or spills.[2]
4. Disposal of Contaminated Materials:
- Any materials that have come into contact with this compound, such as absorbent pads, gloves, or weighing boats, should be considered contaminated.
- Dispose of these solid materials in a separate, clearly labeled solid waste container. Do not mix liquid and solid waste.
5. Arranging for Final Disposal:
- Contact your institution's EHS department to schedule a pickup of the chemical waste.
- The EHS department will arrange for the transport of the waste to an approved waste disposal plant for proper treatment and disposal, likely through incineration or other approved methods.
6. Spill Management:
- In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1]
- Collect the absorbed material into a suitable container for disposal.
- Ensure the area is well-ventilated.[2] Avoid breathing any vapors.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 2,3-diphenylbutanedioate
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Diethyl 2,3-diphenylbutanedioate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Potential Hazards
Based on analogous compounds, this compound may present the following hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.[5]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] | To prevent skin contact and potential irritation.[6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[5][6][7] A face shield should be worn when there is a risk of splashing.[6] | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[8] Closed-toe shoes are mandatory.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[9][10] If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.[11] | To minimize inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[9]
-
Verify the location and functionality of the nearest safety shower and eyewash station.[7]
-
Designate a specific area for handling this compound.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Transfer:
-
If the compound is a solid, handle it over disposable bench covers to contain any spills.[12]
-
Use anti-static tools and equipment to prevent dispersal of powdered substances.[12]
-
When transferring, avoid creating dust.
-
For solutions, use a pipette or other appropriate dispensing tool to minimize splashing.[5]
3. During the Experiment:
-
Always handle the compound within a chemical fume hood.[9]
-
Keep all containers with this compound tightly closed when not in use.[1]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[1]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove PPE carefully to avoid self-contamination and dispose of it as outlined in the disposal plan.[5]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, bench covers, weighing paper) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
2. Container Management:
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Keep waste containers closed except when adding waste.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. support.hpe.com [support.hpe.com]
- 8. rshughes.com [rshughes.com]
- 9. uwlax.edu [uwlax.edu]
- 10. nationallaboratorysales.com [nationallaboratorysales.com]
- 11. epa.gov [epa.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
